Ethyl N-Boc-2-piperidineacetate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMVVBWPDEWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555947 | |
| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118667-62-2 | |
| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl N-Boc-2-piperidineacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
This technical guide provides an in-depth overview of Ethyl N-Boc-2-piperidineacetate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, purification, and analysis, and explores its applications in drug discovery and development, with a particular focus on neuroscience. The piperidine scaffold is a privileged structure in a multitude of pharmaceuticals, and the strategic placement of a protected nitrogen and an ester functional group in this compound makes it a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3]
Introduction
This compound, with the CAS number 118667-62-2, is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 2-position with an ethyl acetate moiety. The Boc protecting group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The ethyl ester offers a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction. These structural features make this compound a valuable synthon for the construction of more complex molecules, particularly in the development of novel therapeutics.[4]
The piperidine motif is a cornerstone in drug design, appearing in numerous FDA-approved drugs targeting a wide range of biological pathways.[1][4] Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a scaffold for creating molecules with precise three-dimensional orientations for optimal target engagement.[1][4] Substituted piperidines are particularly prominent in drugs targeting the central nervous system (CNS).[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While some properties are empirically determined, others are predicted based on computational models.
| Property | Value | Reference |
| CAS Number | 118667-62-2 | |
| Molecular Formula | C₁₄H₂₅NO₄ | |
| Molecular Weight | 271.36 g/mol | |
| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Physical Form | Liquid | |
| Boiling Point | Not definitively reported; predicted values for similar structures suggest >300 °C at 760 mmHg. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | [5] |
| Storage Temperature | Refrigerator |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established procedures for analogous compounds.
Synthesis
A common and efficient route to this compound is the esterification of N-Boc-2-piperidineacetic acid. This precursor can be synthesized from commercially available 2-piperidineacetic acid.
3.1.1. Step 1: N-Boc Protection of 2-Piperidineacetic Acid
This protocol describes the protection of the secondary amine of 2-piperidineacetic acid using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
2-Piperidineacetic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-piperidineacetic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude N-Boc-2-piperidineacetic acid, which can often be used in the next step without further purification.
-
3.1.2. Step 2: Esterification of N-Boc-2-piperidineacetic Acid
This protocol details the conversion of the carboxylic acid to the corresponding ethyl ester.
-
Materials:
-
N-Boc-2-piperidineacetic acid (from Step 1)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure (using Sulfuric Acid catalyst):
-
Dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purification
Purification of the crude product is typically achieved by flash column chromatography on silica gel.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
-
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound as a liquid.
-
Analysis
The identity and purity of the synthesized compound can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected ¹H NMR signals would include those for the ethyl group (a triplet and a quartet), the Boc group (a singlet), and the protons of the piperidine ring and the methylene group of the acetate side chain (complex multiplets).
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid) is a common setup.
-
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a key feature in many drugs targeting the central nervous system, including treatments for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as psychiatric disorders.[2][6][7]
The dual functionality of this compound allows for a variety of synthetic manipulations:
-
Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy for introducing diversity into a molecule and for modulating its pharmacological properties.
-
Deprotection and Functionalization of the Nitrogen: The Boc group can be removed under acidic conditions to liberate the secondary amine of the piperidine ring. This free amine can then be alkylated, acylated, or used in reductive amination reactions to attach other molecular fragments.
This synthetic versatility makes this compound a useful starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Signaling Pathways and Logical Relationships
While this compound itself is not known to directly interact with specific signaling pathways, it serves as a precursor to compounds that do. The general workflow from a simple building block to a potential drug candidate that modulates a biological pathway can be illustrated as follows:
Caption: A generalized workflow illustrating the progression from a synthetic building block like this compound to a potential drug candidate that modulates a biological signaling pathway.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements: P261, P271, P280, P302+P352, P304+P340, P305+P351+P338.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a synthetically versatile and commercially available building block that plays a significant role in the field of medicinal chemistry. Its strategic combination of a protected piperidine ring and a reactive ester functionality provides a robust platform for the synthesis of diverse molecular libraries. As the demand for novel therapeutics, particularly for CNS disorders, continues to grow, the utility of such well-designed intermediates is expected to increase, facilitating the discovery and development of the next generation of pharmaceuticals.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 149518-50-3: N-Boc-2-piperidineacetic acid [cymitquimica.com]
- 6. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Cornerstone of Chiral Amine Synthesis: A Technical Guide to Ethyl N-Boc-2-piperidineacetate
For Immediate Release
In the landscape of modern pharmaceutical development and complex molecule synthesis, the strategic use of chiral building blocks is paramount for achieving stereochemical purity and desired biological activity. Among these essential synthons, Ethyl N-Boc-2-piperidineacetate has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth overview of its synthesis, applications, and the critical role it plays in the construction of sophisticated molecular architectures, with a particular focus on its application in the synthesis of neurokinin-1 (NK-1) receptor antagonists.
Chemical Properties and Synthesis
This compound, a derivative of pipecolic acid, features a piperidine ring with a protected amine and an ethyl acetate substituent at the 2-position. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions at other sites of the molecule. Its chiral nature makes it an ideal starting material for enantiomerically pure compounds.
While a direct, one-pot enantioselective synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptualized through established methods for creating chiral piperidines. One common strategy involves the asymmetric hydrogenation of a corresponding pyridine precursor, followed by N-Boc protection.
Conceptual Experimental Protocol: Enantioselective Synthesis
A plausible, though not explicitly detailed in literature for this specific molecule, enantioselective synthesis could proceed as follows:
-
Asymmetric Hydrogenation: An appropriately substituted pyridine derivative would be subjected to asymmetric hydrogenation using a chiral catalyst, such as an Iridium-based complex with a chiral ligand (e.g., a derivative of MeO-BoQPhos). This step is crucial for establishing the stereocenter at the 2-position of the piperidine ring.
-
N-Boc Protection: The resulting chiral ethyl 2-(piperidin-2-yl)acetate would then be protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield the final product, this compound.
Application in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists
A significant application of chiral 2-substituted piperidine building blocks is in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These compounds have therapeutic potential for treating a range of conditions, including chemotherapy-induced nausea and vomiting, and depression. One such prominent NK-1 receptor antagonist is (+)-CP-99,994. The synthesis of this complex molecule relies on a chiral piperidine core, for which this compound serves as an excellent conceptual precursor.
Experimental Workflow: Conceptual Synthesis of an NK-1 Receptor Antagonist Intermediate
The following diagram illustrates a conceptual workflow for the synthesis of a key intermediate for NK-1 receptor antagonists, starting from a chiral N-Boc-2-substituted piperidine.
Caption: Conceptual workflow for the elaboration of this compound.
Detailed Experimental Protocol: Synthesis of a (+)-CP-99,994 Precursor from a Chiral Piperidine Synthon
While a direct synthesis from this compound is not explicitly detailed, the asymmetric synthesis of (+)-CP-99,994 has been achieved starting from a chiral 3-piperidinol synthon derived from L-glutamic acid.[1] This highlights the importance of having access to enantiomerically pure piperidine building blocks. A key step in such a synthesis involves the stereoselective introduction of substituents onto the piperidine ring.
For instance, a crucial transformation in the synthesis of (+)-CP-99,994 is the formation of a 2-phenyl-3-(2-methoxybenzylamino)piperidine core.[1] The stereochemistry at the 2 and 3 positions is critical for the compound's biological activity.
Table 1: Quantitative Data for Key Synthetic Steps (Conceptual)
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) |
| 1 | Asymmetric Hydrogenation of Pyridine Precursor | H₂, Chiral Ir-catalyst, Solvent | >90 | >95% ee |
| 2 | N-Boc Protection | (Boc)₂O, Et₃N, DCM | >95 | - |
| 3 | Amide Coupling | 2-Methoxybenzylamine, Coupling Agent | 80-90 | - |
| 4 | Reduction | LiAlH₄, THF | 70-80 | - |
| 5 | Phenyl Group Introduction | Phenylmagnesium bromide, THF | 60-70 | >98:2 dr |
Note: The data in this table is representative of typical yields and stereoselectivities for these types of reactions and is for illustrative purposes.
The Biological Context: The Substance P/NK-1 Receptor Signaling Pathway
The therapeutic relevance of NK-1 receptor antagonists stems from their ability to block the action of Substance P, a neuropeptide involved in inflammation, pain transmission, and mood regulation.[2][3] The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[4]
Caption: Simplified signaling cascade initiated by Substance P binding to the NK-1 receptor.
By blocking the initial binding of Substance P, NK-1 receptor antagonists synthesized from chiral building blocks like this compound can effectively inhibit these downstream pathways, leading to their therapeutic effects.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its structural features provide a robust platform for the enantioselective construction of complex piperidine-containing molecules. As research into new therapeutics targeting systems like the neurokinin receptors continues, the demand for versatile and stereochemically defined building blocks will undoubtedly grow, solidifying the importance of synthons like this compound in the drug discovery and development pipeline.
References
Spectroscopic Profile of Ethyl N-Boc-2-piperidineacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl N-Boc-2-piperidineacetate (IUPAC Name: tert-butyl 2-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate; CAS Number: 118667-62-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on the analysis of closely related analogues. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar N-Boc protected piperidine esters.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~4.0 - 4.2 | Multiplet (m) | 1H | Piperidine C2-H |
| ~2.8 - 3.0 | Multiplet (m) | 1H | Piperidine C6-H (axial) |
| ~2.5 - 2.7 | Multiplet (m) | 1H | Piperidine C6-H (equatorial) |
| ~2.4 - 2.6 | Multiplet (m) | 2H | -CH₂ -COO- |
| ~1.1 - 1.8 | Multiplet (m) | 6H | Piperidine C3, C4, C5 -H |
| 1.46 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C =O (Ester) |
| ~155 | C =O (Boc) |
| ~80 | -C (CH₃)₃ (Boc) |
| ~60 | -O-CH₂ -CH₃ |
| ~55 | Piperidine C 2 |
| ~40 | Piperidine C 6 |
| ~35 | -CH₂ -COO- |
| ~28 | -C(CH₃ )₃ (Boc) |
| ~26 | Piperidine C 4 |
| ~25 | Piperidine C 3 |
| ~20 | Piperidine C 5 |
| ~14 | -O-CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975, ~2930, ~2860 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1450 | Medium | C-H bend (methylene/methyl) |
| ~1365 | Medium | C-H bend (t-butyl) |
| ~1250 | Strong | C-O stretch (ester/carbamate) |
| ~1160 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 272 | [M+H]⁺ (Molecular ion + proton) |
| 216 | [M - C₄H₉O]⁺ (Loss of t-butoxy group) |
| 172 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 128 | [M - C₅H₉O₂ - C₂H₅OH]⁺ (Loss of Boc and ethanol) |
| 57 | [C₄H₉]⁺ (t-butyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel and tune the instrument accordingly.
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample directly onto the ATR crystal.
-
Thin Film (for solids/viscous liquids): Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable and efficient ionization.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Solubility and Stability of Ethyl N-Boc-2-piperidineacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and standard methodologies for assessing the solubility and stability of Ethyl N-Boc-2-piperidineacetate. Given the specificity of quantitative data for this compound is not widely available in public literature, this document outlines the foundational principles, general characteristics of structurally similar molecules, and detailed experimental protocols that form the basis for its characterization in a drug development context.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and an ethyl acetate substituent at the 2-position. The Boc protecting group is critical in organic synthesis, particularly in peptide synthesis and medicinal chemistry, for temporarily masking the reactivity of the amine group. The solubility and stability of this molecule are paramount properties that influence its handling, formulation, reaction kinetics, and ultimate viability as a pharmaceutical intermediate.
Chemical Structure:
-
Core: Piperidine ring
-
Protecting Group: N-tert-butyloxycarbonyl (N-Boc)
-
Substituent: Ethyl acetate at the 2-position
Solubility Profile
Quantitative solubility data for this compound is not readily found in public databases. However, based on its structure—a moderately polar piperidine core, a lipophilic Boc group, and an ester—a general solubility profile can be inferred. Compounds like N-Boc-2-piperidineacetic acid are noted to be soluble in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), with limited solubility in water[1]. The ethyl ester of this compound is expected to exhibit even greater solubility in a range of common organic solvents and lower solubility in aqueous media.
Predicted Solubility
The table below summarizes the expected solubility of this compound in common laboratory solvents. These are qualitative predictions based on the solubility of analogous structures, such as other N-Boc protected piperidine esters[2][3][4].
| Solvent | Predicted Solubility | Rationale |
| Water | Low / Insoluble | The large, nonpolar Boc group and ethyl ester reduce affinity for polar water molecules. |
| Methanol / Ethanol | Soluble | The alcohol can interact with the ester and carbamate groups. |
| Dichloromethane (DCM) | Soluble | A common solvent for nonpolar to moderately polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of substances. |
| Acetonitrile | Soluble | A polar aprotic solvent suitable for many organic intermediates. |
| Hexane / Heptane | Limited Solubility | The polarity of the ester and carbamate groups limits solubility in nonpolar aliphatic solvents. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound[5][6].
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., pH 7.4 phosphate-buffered saline)
-
Scintillation vials or flasks with secure caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
Procedure:
-
Add an excess amount of solid this compound to a vial, ensuring a solid phase remains after equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached[6][7].
-
After incubation, allow the samples to rest to let the undissolved solid settle.
-
Centrifuge the samples to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method against a standard calibration curve.
Visualization: Solubility Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Stability Profile
The stability of this compound is dictated by its two primary functional groups: the N-Boc carbamate and the ethyl ester.
-
N-Boc Group: The Boc group is famously labile under acidic conditions but stable to most bases and nucleophiles[8][9]. Cleavage occurs via acid-catalyzed formation of a stable tert-butyl cation[9][10].
-
Ethyl Ester Group: Esters are susceptible to hydrolysis under both acidic and basic conditions, with base-catalyzed hydrolysis (saponification) typically being much faster and irreversible[11].
Therefore, the compound is expected to be most stable at a neutral pH and degrade under strongly acidic or basic conditions.
Predicted Stability and Degradation Pathways
| Condition | Predicted Stability | Likely Degradation Pathway(s) |
| Acidic (e.g., pH < 4) | Low | Rapid cleavage of the N-Boc group to yield the free piperidine amine. Slower acid-catalyzed hydrolysis of the ethyl ester. |
| Neutral (e.g., pH 6-8) | High | The compound is expected to be relatively stable, with slow hydrolysis of the ester over time. |
| Basic (e.g., pH > 9) | Low | Rapid base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. The N-Boc group remains intact. |
| Oxidative | Moderate | The piperidine ring may be susceptible to oxidation, potentially forming N-oxides or other species, although this is generally less facile than hydrolysis[11]. |
| Thermal | High | Stable under typical storage conditions (refrigerated or room temperature)[12]. Decomposition may occur at elevated temperatures. |
| Photolytic | Moderate | While no specific data exists, many organic molecules can degrade upon exposure to UV light. Photostability testing is recommended[13]. |
Experimental Protocol: Forced Degradation Study
Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined by ICH guidelines[14][15].
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system for analysis
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours)[11].
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature or slightly elevated temperature for a set time[11].
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for a set time[13].
-
Thermal Stress: Store the solution in a temperature-controlled oven (e.g., 80°C)[13].
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[13].
-
-
Time-Point Sampling: Withdraw aliquots at various time points. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products. Aim for 5-20% degradation for meaningful results[14][16].
Visualization: Forced Degradation Logic
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Logical flow for investigating compound stability via forced degradation studies.
Conclusion
While specific quantitative data for this compound requires dedicated laboratory investigation, its chemical structure provides a strong basis for predicting its solubility and stability behavior. It is expected to be soluble in common organic solvents and have limited aqueous solubility. Its stability is dictated by the acid-labile N-Boc group and the hydrolysis-prone ethyl ester, making it most stable in neutral conditions. The experimental protocols for solubility (shake-flask) and stability (forced degradation) outlined herein provide a robust framework for researchers to generate the precise data needed for process optimization, formulation development, and regulatory compliance.
References
- 1. CAS 149518-50-3: N-Boc-2-piperidineacetic acid [cymitquimica.com]
- 2. N-Boc-Piperidine-4-carboxylic Acid Methyl Ester | CAS 138060-90-5 | High Purity Supplier & Manufacturer China [pipzine-chem.com]
- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 4. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. Ethyl N-Boc-piperidine-2-carboxylate price,buy Ethyl N-Boc-piperidine-2-carboxylate - chemicalbook [chemicalbook.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biopharminternational.com [biopharminternational.com]
The Pivotal Role of Ethyl N-Boc-2-piperidineacetate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure," forming the core of a multitude of approved therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties and its ability to form key interactions with a wide array of biological targets. Within the synthetic chemist's toolkit, Ethyl N-Boc-2-piperidineacetate has emerged as a cornerstone building block for the construction of these complex piperidine-containing molecules. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective functionalization, making it an invaluable intermediate in the synthesis of novel drug candidates targeting a range of diseases, from central nervous system disorders to cancer.[1]
This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. It details its synthesis, showcases its application in the development of potent bioactive molecules, and provides experimental protocols and quantitative data to support researchers in their drug discovery endeavors.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of the corresponding ethyl 2-piperidineacetate. The Boc group is introduced to shield the reactive secondary amine, thus enabling subsequent chemical modifications at other positions of the molecule.
Experimental Protocol: N-Boc Protection of Ethyl 2-Piperidineacetate
This protocol is a generalized procedure for the N-Boc protection of a secondary amine, adapted for ethyl 2-piperidineacetate.
Materials:
-
Ethyl 2-piperidineacetate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-piperidineacetate (1.0 equivalent) in anhydrous DCM or THF to a concentration of approximately 0.1-0.5 M in a dry round-bottom flask.
-
Add a suitable base such as triethylamine (1.2 - 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the (Boc)₂O solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives are instrumental in the synthesis of a diverse range of bioactive compounds. The piperidineacetic acid moiety can be elaborated to interact with various biological targets. Two prominent examples of therapeutic areas where this building block is of significant interest are in the development of Nociceptin/Orphanin FQ (NOP) receptor agonists and Cyclin-Dependent Kinase 2 (CDK2) inhibitors.
Nociceptin/Orphanin FQ (NOP) Receptor Agonists
The NOP receptor, a G-protein coupled receptor (GPCR), is a promising target for the development of novel analgesics and anxiolytics. Piperidine-based structures have been extensively explored as scaffolds for potent and selective NOP receptor ligands.
Quantitative Data: Bioactivity of Piperidine-Based NOP Receptor Ligands
The following table summarizes the binding affinity (Kᵢ) and functional activity (EC₅₀) of representative piperidine-based NOP receptor agonists. While not all of these compounds are directly synthesized from this compound, they exemplify the types of molecules that can be accessed using this building block and the potent bioactivities that can be achieved.
| Compound ID | NOP Kᵢ (nM) | NOP EC₅₀ (nM) | MOP Kᵢ (nM) | Reference |
| 1 | 44 | 117 | 660 | [2] |
| 10 | 3 | 5.8 | 45 | [2] |
| 19 | 3 | 121 | 59 | [2] |
MOP: Mu-opioid receptor
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist initiates a signaling cascade that modulates neuronal activity. This pathway is a key target for therapeutic intervention in pain and anxiety.
Caption: Simplified NOP Receptor Signaling Pathway.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, and its aberrant activity is often implicated in the uncontrolled proliferation of cancer cells. Consequently, CDK2 has emerged as a significant target for the development of novel anticancer therapies. Piperidine and piperazine moieties are frequently incorporated into CDK2 inhibitors to enhance their binding affinity and pharmacokinetic properties.
Quantitative Data: Bioactivity of Piperidine/Piperazine-Based CDK2 Inhibitors
The table below presents the half-maximal inhibitory concentrations (IC₅₀) for a selection of CDK2 inhibitors that feature piperidine or related heterocyclic scaffolds. This data highlights the potential for developing highly potent inhibitors using building blocks like this compound.
| Compound ID | CDK2 IC₅₀ (nM) | Cell Line | Reference |
| Compound 5 | 3.92 | MDA-MB-468 | [3] |
| Compound 8b | 0.77 | MDA-MB-468 | [3] |
| Compound 4 | 240 | - | [4] |
| Compound 11 | 500 | - | [4] |
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in the G1/S phase transition of the cell cycle. Inhibiting CDK2 can therefore arrest the proliferation of cancer cells.
Caption: Role of CDK2 in the G1/S Cell Cycle Transition.
Experimental Workflow: From Building Block to Bioactive Molecule
The synthetic utility of this compound lies in its adaptability to various coupling and functionalization reactions following the removal of the Boc protecting group. Below is a generalized experimental workflow illustrating the key steps in utilizing this building block for the synthesis of a target bioactive molecule.
Caption: General synthetic workflow using this compound.
Key Experimental Protocols in the Synthetic Workflow
1. N-Boc Deprotection:
The removal of the Boc protecting group is a critical first step to unmask the piperidine nitrogen for further reactions.
-
Protocol using Trifluoroacetic Acid (TFA):
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (2-10 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the deprotected piperidine derivative.
-
-
Protocol using Hydrochloric Acid (HCl) in Dioxane:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.
-
Stir for 1-3 hours, monitoring by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated with diethyl ether and collected by filtration.
-
2. Amide Bond Formation:
A common subsequent step is the formation of an amide bond between the deprotected piperidine nitrogen and a carboxylic acid.
-
Protocol using HATU as a Coupling Reagent:
-
To a solution of the carboxylic acid (1.0 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the deprotected piperidine derivative (as the free base, 1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent like ethyl acetate and wash with aqueous solutions (e.g., 0.1 M HCl, saturated NaHCO₃, water, and brine).
-
Dry the organic layer, evaporate the solvent, and purify the residue by flash chromatography.[5]
-
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategic design facilitates the efficient and controlled synthesis of a wide range of piperidine-containing compounds with significant therapeutic potential. By enabling access to potent NOP receptor agonists and CDK2 inhibitors, among other bioactive molecules, this key intermediate continues to play a pivotal role in the ongoing quest for novel and improved medicines. The experimental protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
"Ethyl N-Boc-2-piperidineacetate" literature review and background
This guide provides a comprehensive overview of Ethyl N-Boc-2-piperidineacetate, a key building block in modern organic synthesis, particularly within medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and its potential biological implications, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.
Literature Review and Background
This compound, also known as tert-butyl 2-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate, is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and an ethyl acetate substituent at the 2-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active natural products.[1] The presence of the Boc protecting group allows for selective chemical transformations at other positions of the molecule, making it a versatile intermediate in the synthesis of complex molecular architectures.
The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Piperidine derivatives are known to interact with a variety of biological targets, including those in the central nervous system (CNS).[1] Specifically, derivatives of piperidine-2-acetic acid are of interest for their potential to modulate neurotransmitter systems.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate | [2] |
| CAS Number | 118667-62-2 | [2] |
| Molecular Formula | C₁₄H₂₅NO₄ | |
| Molecular Weight | 271.35 g/mol | |
| Appearance | Liquid | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | Refrigerator | [2] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | q | 2H | -O-CH₂ -CH₃ |
| ~4.0 - 4.2 | m | 1H | Piperidine CH -2 |
| ~2.8 - 3.0 | m | 2H | Piperidine CH₂ -6 |
| ~2.5 - 2.7 | m | 2H | -CH₂ -COOEt |
| ~1.5 - 1.8 | m | 6H | Piperidine CH₂ -3,4,5 |
| 1.46 | s | 9H | -C(CH₃ )₃ |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C =O (ester) |
| ~155.0 | C =O (Boc) |
| ~79.5 | -C (CH₃)₃ |
| ~60.5 | -O-C H₂-CH₃ |
| ~53.0 | Piperidine C H-2 |
| ~40.0 | Piperidine C H₂-6 |
| ~38.0 | -C H₂-COOEt |
| ~28.5 | -C(C H₃)₃ |
| ~26.0, ~24.0, ~20.0 | Piperidine C H₂-3,4,5 |
| ~14.2 | -O-CH₂-C H₃ |
Synthesis of this compound
A common synthetic route to this compound involves the N-protection of a commercially available piperidine-2-acetic acid derivative, followed by esterification, or vice-versa. Below is a plausible and detailed experimental protocol based on standard procedures for N-Boc protection and esterification of amino acids and their derivatives.
Experimental Protocol: N-Boc Protection of Ethyl 2-piperidineacetate
Materials:
-
Ethyl 2-piperidineacetate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-piperidineacetate hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Experimental Workflow
The synthesis of this compound can be visualized as a straightforward workflow.
Biological Context: Potential Modulation of GABAₐ Receptors
Piperidine-containing compounds are known to interact with various targets in the central nervous system. One of the most significant of these is the γ-aminobutyric acid type A (GABAₐ) receptor. GABAₐ receptors are ligand-gated ion channels that are the primary mediators of fast synaptic inhibition in the brain.[3] Modulation of GABAₐ receptors is a key mechanism for many clinically used drugs, including benzodiazepines, barbiturates, and general anesthetics.
Derivatives of piperidine have been shown to act as allosteric modulators of GABAₐ receptors.[4][5] These compounds can bind to sites on the receptor distinct from the GABA binding site and can either enhance or inhibit the receptor's response to GABA. Positive allosteric modulators increase the chloride ion flow through the channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects of many drugs. Given the structural similarities to known GABAₐ receptor modulators, it is plausible that derivatives of this compound could be explored for their activity at these receptors.
Signaling Pathway Diagram
The following diagram illustrates the modulation of a GABAₐ receptor by a piperidine derivative, leading to neuronal inhibition.
References
- 1. (R)-1-BOC-3-HYDROXYMETHYLPIPERIDINE ETHYL ESTER(194726-40-4) 1H NMR [m.chemicalbook.com]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative [edoc.unibas.ch]
Technical Guide: Safety and Handling of Ethyl N-Boc-2-piperidineacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for Ethyl N-Boc-2-piperidineacetate (CAS No. 118667-62-2). The information is intended to support its safe use in research and development environments.
Chemical Identification and Properties
This compound is a piperidine derivative commonly used as a building block in organic synthesis. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 118667-62-2 |
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.35 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 128-130 °C at 0.5 mmHg |
| Purity | Typically ≥95% |
| Storage Temperature | Refrigerator (2-8 °C) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and corresponding hazard and precautionary statements are detailed below.
Signal Word: Warning
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.
Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling this compound.
First Aid Measures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Instructions |
| Ingestion | Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell. |
Accidental Release Measures
In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.
Stability and Reactivity
-
Reactivity: No specific reactivity data available.
-
Chemical Stability: Stable under recommended storage conditions (refrigerated).
-
Conditions to Avoid: Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.
Experimental Protocol: General Procedure for N-Boc Deprotection
Disclaimer: This is a representative protocol and may require optimization for specific substrates and scales. Researchers should consult relevant literature and conduct appropriate risk assessments before proceeding.
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptide Analogues Using "Ethyl N-Boc-2-piperidineacetate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and scaffolds into peptide structures is a key strategy in medicinal chemistry to develop novel therapeutics with improved pharmacological properties. Peptidomimetics, molecules that mimic the structure and function of natural peptides, often exhibit enhanced stability against enzymatic degradation, improved bioavailability, and better target selectivity.[1] The piperidine scaffold is a highly privileged motif in drug discovery, present in a wide range of clinically approved drugs targeting various biological systems, including the central nervous system.[2]
This document provides detailed application notes and protocols for the synthesis of peptide analogues incorporating the "N-Boc-2-piperidineacetic acid" moiety, derived from "Ethyl N-Boc-2-piperidineacetate". This building block allows for the introduction of a constrained piperidine ring at the N-terminus or within a peptide sequence, offering a versatile tool for generating novel peptidomimetics. The methodologies described are based on the robust tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.
Data Presentation
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating a piperidine-based scaffold. These values are representative and may vary depending on the specific peptide sequence, scale, and resin used. The data is extrapolated from protocols for structurally similar piperazine-containing peptidomimetics.[1][3]
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | Suitable for Boc-strategy SPPS for synthesizing C-terminal acids.[4] |
| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for many commercial resins.[4] |
| Boc Deprotection Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test. |
| Coupling Efficiency (per step) | 95 - 99% | May require double coupling or optimized reagents for sterically hindered amino acids.[1] |
| Overall Crude Product Yield | 50 - 85% | Dependent on the number of coupling cycles and the specific peptide sequence.[1][3] |
| Crude Product Purity (by HPLC) | 40 - 90% | Purification is typically required to isolate the target compound.[1][3] |
| Final Purified Product Yield | 15 - 30% | Highly dependent on the efficiency of the purification process.[1] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to N-Boc-2-piperidineacetic Acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, which is required for subsequent coupling reactions. The procedure is adapted from a general method for the hydrolysis of N-substituted nipecotic acid ethyl esters.[5]
Materials:
-
This compound
-
Methanol (MeOH)
-
Water (H₂O)
-
Barium hydroxide octahydrate (Ba(OH)₂ · 8H₂O)
-
Carbon dioxide (CO₂) gas
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in methanol (approximately 23 mL/mmol).
-
Add water (approximately 5.7 mL/mmol) and Ba(OH)₂ · 8H₂O (4 equivalents) to the solution.
-
Stir the mixture at room temperature for 16 hours.
-
Bubble CO₂ gas through the solution until the precipitation of barium carbonate is complete and the pH reaches approximately 8.
-
Dilute the suspension with additional methanol.
-
Filter the suspension to remove the barium carbonate precipitate.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-Boc-2-piperidineacetic acid.
Protocol 2: Solid-Phase Synthesis of a Peptide Analogue using N-Boc-2-piperidineacetic Acid
This protocol outlines the manual solid-phase synthesis of a peptide with N-Boc-2-piperidineacetic acid coupled to the N-terminus of the peptide chain using the Boc/Bzl protection strategy.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Boc-protected amino acids
-
N-Boc-2-piperidineacetic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)[6]
-
Solid-phase synthesis vessel
-
Shaker or agitator
Workflow for SPPS using Boc Strategy
Caption: Solid-Phase Peptide Synthesis Workflow.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.[4]
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the TFA solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x).[4]
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU and DIEA) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling.[3]
-
-
Washing: Wash the resin with DMF (3x).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Coupling of N-Boc-2-piperidineacetic Acid: For the final coupling step, use N-Boc-2-piperidineacetic acid as the amino acid in step 5.
-
Final Washing: After the final coupling, wash the resin with DMF (3x) and DCM (3x), and dry under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the synthesized peptide from the resin and its subsequent purification.
Materials:
-
Peptide-resin from Protocol 2
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Cleavage:
-
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus and by trained personnel.
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Allow the reaction to stir in an ice bath for 45-60 minutes.[4]
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Filter the precipitate and wash with additional cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide by preparative RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
-
Lyophilization:
-
Combine the pure fractions and freeze-dry to obtain the final peptide analogue as a fluffy white powder.
-
Potential Signaling Pathway Interaction
Peptidomimetics containing piperidine moieties are known to interact with a variety of biological targets, often acting as receptor antagonists or enzyme inhibitors.[2][7] For instance, they can be designed to block the binding of a natural ligand to its G-protein coupled receptor (GPCR), thereby inhibiting downstream signaling.
Caption: Generalized GPCR Antagonism by a Peptidomimetic.
This diagram illustrates a potential mechanism of action where the synthesized piperidine-containing peptide analogue acts as an antagonist at a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the natural ligand from binding and initiating the downstream signaling cascade, which involves G-protein activation, modulation of an effector enzyme, and the production of a second messenger, ultimately blocking the cellular response.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. d-nb.info [d-nb.info]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl N-Boc-2-piperidineacetate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to novel therapeutics with enhanced efficacy, stability, and target specificity. "Ethyl N-Boc-2-piperidineacetate" and its active form, N-Boc-2-piperidineacetic acid , are valuable building blocks for introducing a conformationally constrained piperidine scaffold into a peptide backbone. This modification can induce specific secondary structures, improve resistance to enzymatic degradation, and enhance binding affinity to biological targets.
Peptides incorporating the piperidineacetic acid moiety are of significant interest as peptidomimetics.[1] The piperidine ring can mimic peptide turns or serve as a rigid scaffold for presenting pharmacophoric groups in a defined spatial orientation.[1] Such constrained peptides have shown potential as ligands for various biological targets, including G protein-coupled receptors (GPCRs), which are a major class of drug targets.[2][3]
These application notes provide detailed protocols for the use of "this compound" in Boc-based solid-phase peptide synthesis (SPPS). The protocols cover the initial saponification of the ethyl ester to the active carboxylic acid, followed by its incorporation into a growing peptide chain using standard Boc-SPPS methodologies.
Chemical Properties
| Property | Value |
| Compound Name | N-Boc-2-piperidineacetic acid |
| CAS Number | 149518-50-3 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF and DCM |
Application Notes
The use of N-Boc-2-piperidineacetic acid in SPPS allows for the synthesis of peptidomimetics with unique structural features. The piperidine ring introduces a degree of rigidity into the peptide backbone, which can be advantageous for several reasons:
-
Conformational Constraint: By locking a portion of the peptide backbone, the piperidine ring can help to pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.
-
Enhanced Stability: The non-natural piperidine structure can confer resistance to degradation by proteases, leading to a longer in vivo half-life compared to natural peptides.
-
Scaffold for Drug Design: The piperidine ring can serve as a versatile scaffold for the attachment of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
-
Targeting GPCRs: Peptidomimetics containing piperidine scaffolds have been investigated as ligands for GPCRs, a large family of receptors involved in a wide range of physiological processes and disease states.[2][3]
Quantitative Data Summary
The following table provides representative data for the solid-phase synthesis of a model peptide incorporating N-Boc-2-piperidineacetic acid. These values are illustrative and may vary depending on the specific peptide sequence, scale, and instrumentation used.
| Parameter | Representative Value | Notes |
| Resin Type | Merrifield or PAM Resin | Suitable for the synthesis of C-terminal acids using Boc chemistry.[4] |
| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for many commercially available resins.[4] |
| Saponification Yield | >90% | For the conversion of the ethyl ester to the carboxylic acid. |
| Coupling Reagents | HBTU/DIEA or DIC/HOBt | Standard coupling conditions for Boc-SPPS. |
| N-Boc-2-piperidineacetic acid Coupling Efficiency | >95% | May require longer coupling times or double coupling due to steric hindrance.[5] Monitored by Kaiser test. |
| Amino Acid Coupling Efficiency (per step) | >99% | For standard proteinogenic amino acids. Monitored by Kaiser test. |
| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the final peptide. |
| Crude Product Purity (by RP-HPLC) | 65 - 85% | Purification is typically required to achieve higher purity. |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the free carboxylic acid, which is necessary for its activation and coupling during SPPS.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.[7]
-
Add a solution of LiOH (2 equivalents) in water to the reaction mixture.[7]
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to pH 4 with 1N HCl.[7]
-
Remove the THF by rotary evaporation.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield N-Boc-2-piperidineacetic acid.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of N-Boc-2-piperidineacetic acid
This protocol outlines the steps for a single cycle of Boc-SPPS to incorporate N-Boc-2-piperidineacetic acid into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-2-piperidineacetic acid
-
Coupling reagents (e.g., HBTU, DIC, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Coupling of N-Boc-2-piperidineacetic acid:
-
In a separate vessel, dissolve N-Boc-2-piperidineacetic acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a second coupling may be necessary.[5]
-
Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger cocktail (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the final peptide-resin under high vacuum.
-
Cleavage:
-
HF Cleavage: In a specialized HF apparatus, treat the resin with anhydrous HF in the presence of a scavenger cocktail at 0°C for 1-2 hours.
-
TFMSA Cleavage: As an alternative to HF, suspend the resin in a cleavage cocktail of TFMSA, TFA, and thioanisole and stir at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Following cleavage, precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the crude peptide with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical RP-HPLC.
-
Mandatory Visualizations
References
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. G-Protein Peptidomimetics Stabilize GPCR Active State Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. mdpi.com [mdpi.com]
- 7. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
Ethyl N-Boc-2-piperidineacetate: A Key Precursor in the Synthesis of the Anticoagulant Melagatran
For Immediate Release
Shanghai, China – December 23, 2025 – Ethyl N-Boc-2-piperidineacetate and its corresponding carboxylic acid, N-Boc-2-piperidineacetic acid, have been identified as crucial chiral building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs). These compounds are particularly valuable in the development of drugs targeting neurological disorders and as analgesics. A significant application of these precursors is in the synthesis of Melagatran, a potent and selective direct thrombin inhibitor.
This application note provides detailed protocols and data for the synthesis of Melagatran, highlighting the pivotal role of this compound. This information is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and pharmaceutical synthesis.
Introduction
The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. This compound, a protected form of piperidine-2-acetic acid, offers a versatile platform for the stereoselective synthesis of complex molecules. The Boc (tert-butoxycarbonyl) protecting group ensures stability during intermediate synthetic steps and can be readily removed under mild conditions, making it an ideal choice for multi-step API synthesis.
Application in the Synthesis of Melagatran
Melagatran is a direct thrombin inhibitor, a class of anticoagulant drugs that act by directly blocking the active site of thrombin, a key enzyme in the blood coagulation cascade.[1] By inhibiting thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. The synthesis of Melagatran serves as a prime example of the utility of this compound as a chiral precursor.
Synthetic Pathway Overview
The synthesis of Melagatran from this compound involves a multi-step process, including peptide coupling and subsequent deprotection steps. The overall workflow is depicted below.
Caption: Synthetic workflow for Melagatran.
Experimental Protocols
Step 1: Hydrolysis of this compound
Objective: To convert the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add a solution of LiOH in water to the mixture.
-
Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-piperidineacetic acid.
Step 2: Peptide Coupling
Objective: To form the dipeptide intermediate by coupling N-Boc-2-piperidineacetic acid with a suitable amino acid derivative.
Materials:
-
N-Boc-2-piperidineacetic acid
-
(R)-N-cyclohexylglycine methyl ester (or similar derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-2-piperidineacetic acid, (R)-N-cyclohexylglycine methyl ester, and HOBt in DCM.
-
Cool the mixture to 0°C.
-
Add EDC and DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with aqueous solutions of HCl, sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain the protected dipeptide intermediate.
Step 3: Boc Deprotection
Objective: To remove the Boc protecting group.
Materials:
-
Protected dipeptide intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected dipeptide intermediate in DCM.
-
Add TFA to the solution and stir at room temperature.
-
Monitor the reaction for the removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the dipeptide intermediate as a TFA salt.
Step 4: Final Coupling and Deprotection
Objective: To couple the dipeptide intermediate with a p-amidinobenzylamine derivative to form Melagatran.
Materials:
-
Dipeptide intermediate (TFA salt)
-
p-Amidinobenzylamine derivative
-
EDC, HOBt, DIPEA
-
DCM or DMF
Procedure:
-
Follow a similar peptide coupling procedure as in Step 2 to couple the dipeptide intermediate with the p-amidinobenzylamine derivative.
-
After the coupling reaction, if necessary, perform a final deprotection step to remove any remaining protecting groups to yield Melagatran.
-
Purify the final product by chromatography.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and activity of Melagatran.
| Parameter | Value | Reference |
| Synthesis Yields | ||
| Step 1: Hydrolysis | >95% | General knowledge |
| Step 2: Peptide Coupling | 70-85% | Estimated from similar reactions |
| Step 3: Boc Deprotection | >98% | General knowledge |
| Step 4: Final Coupling | 60-75% | Estimated from similar reactions |
| Biological Activity | ||
| Thrombin Inhibition (Ki) | 2 nM | [1] |
Mechanism of Action: Inhibition of the Coagulation Cascade
Melagatran exerts its anticoagulant effect by directly and reversibly inhibiting thrombin (Factor IIa), a serine protease that plays a central role in the coagulation cascade. Thrombin is responsible for the conversion of soluble fibrinogen to insoluble fibrin strands, which form the mesh of a blood clot. By binding to the active site of thrombin, Melagatran prevents this conversion and subsequent clot formation.
Caption: Melagatran's inhibition of thrombin.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex APIs, as demonstrated by its application in the synthesis of the direct thrombin inhibitor Melagatran. The detailed protocols provided herein offer a roadmap for researchers in the field of drug discovery and development to utilize this important chiral building block in their synthetic endeavors. The potent and selective inhibitory activity of Melagatran underscores the importance of piperidine-containing scaffolds in modern medicinal chemistry.
References
Experimental protocol for N-Boc deprotection of "Ethyl N-Boc-2-piperidineacetate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Ethyl N-Boc-2-piperidineacetate. The N-Boc protecting group is widely utilized in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical ingredients, due to its stability and ease of removal under acidic conditions.[1] This protocol outlines two common and effective methods for N-Boc deprotection: one employing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric Acid (HCl) in 1,4-dioxane.[1][2][3] These methods are broadly applicable for the deprotection of Boc-protected amines.[1]
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection strategy for amines in multi-step organic synthesis. Its robustness towards a variety of reaction conditions, including basic and nucleophilic environments, combined with its straightforward removal under acidic conditions, makes it an ideal choice for protecting the secondary amine of the piperidine ring in this compound.[1] The deprotection process is an acid-catalyzed cleavage that involves the protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine.[1][2] This application note provides detailed, step-by-step protocols for this crucial transformation, enabling the synthesis of the versatile intermediate, Ethyl 2-piperidineacetate.
Quantitative Data Summary
The efficiency of N-Boc deprotection can be influenced by the choice of acid, solvent, and reaction conditions. Below is a summary of typical reaction parameters and expected outcomes for the deprotection of this compound.
| Method | Reagents | Solvent | Reaction Time | Temperature | Expected Yield |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 2 hours | 0°C to Room Temp | >95% |
| Method B | 4M HCl in 1,4-dioxane | 1,4-dioxane | 1 - 4 hours | Room Temperature | >95% |
Experimental Protocols
Method A: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for N-Boc deprotection.[3]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
For work-up, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine, Ethyl 2-piperidineacetate.[1]
Method B: N-Boc Deprotection using HCl in 1,4-dioxane
This method is also widely used and often results in the precipitation of the product as a hydrochloride salt, which can simplify isolation.[3]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer.[2]
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents).[3]
-
Stir the mixture at room temperature for 1 to 4 hours.[1] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
-
Alternatively, upon completion of the reaction, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.[2]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 2-piperidineacetate hydrochloride.[2]
Visualizations
Diagram of the N-Boc Deprotection Workflow
Caption: Experimental workflow for the N-Boc deprotection of this compound.
Signaling Pathway of Acid-Catalyzed N-Boc Deprotection
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
The Versatile Precursor: Application of Ethyl N-Boc-2-piperidineacetate in Neuroscience Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-2-piperidineacetate is a heterocyclic compound that serves as a valuable and versatile building block in medicinal chemistry. While not typically used as a direct therapeutic agent in neuroscience research, its true utility lies in its role as a key synthetic intermediate for the development of novel neuroactive compounds. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, appearing in a wide range of pharmaceuticals targeting various neurological and psychiatric disorders.[1][2] This document provides detailed application notes on the potential uses of this compound and protocols for its modification and subsequent screening of its derivatives for potential therapeutic applications.
The structure of this compound offers two key points for chemical modification: the Boc-protected nitrogen of the piperidine ring and the ethyl ester of the acetate side chain. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet easily removable mask for the secondary amine, allowing for selective reactions at the ester position. Conversely, the ester can be hydrolyzed or converted to an amide, followed by deprotection of the nitrogen to allow for further functionalization. This chemical tractability makes it an ideal starting material for generating libraries of diverse compounds for high-throughput screening.
Application Notes
The primary application of this compound in neuroscience is as a precursor for the synthesis of more complex molecules with potential activity at various CNS targets. The piperidine moiety is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters.
Potential Therapeutic Targets for Derivatives:
-
Dopamine and Serotonin Receptors: The piperidine scaffold is present in numerous antipsychotic and antidepressant medications that modulate dopaminergic and serotonergic systems.[2] Derivatives of this compound can be designed to interact with these receptors.
-
Opioid Receptors: The development of novel analgesics with improved side-effect profiles is a major goal in neuroscience. The piperidine core is a key component of many potent opioid receptor modulators.
-
Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, piperidine-based compounds have shown promise as AChE inhibitors.[3]
-
Ion Channels: The piperidine structure can serve as a scaffold for compounds that modulate the activity of various ion channels, including sodium, potassium, and calcium channels, which are critical for neuronal excitability.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing synthetic reactions and for preliminary assessment of its drug-like characteristics.
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| CAS Number | 118667-62-2 |
| Boiling Point | Approx. 346.7 °C at 760 mmHg |
| Density | Approx. 1.06 g/cm³ |
| Solubility | Soluble in most organic solvents (e.g., DCM, Ethyl Acetate, Methanol) |
Experimental Protocols
The following protocols provide a general framework for the synthetic modification of this compound and a subsequent workflow for screening the resulting novel compounds for neuroactivity.
Protocol 1: Synthesis of a Novel Piperidine Amide Derivative
This protocol describes a two-step process to synthesize a novel amide derivative, a common structural motif in neuroactive drugs.
Step 1: N-Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Acid Addition: To the stirred solution, add an excess of a strong acid. A common reagent is 4M HCl in Dioxane (4.0 eq) or Trifluoroacetic acid (TFA) (5-10 eq).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting hydrochloride or trifluoroacetate salt of Ethyl 2-(piperidin-2-yl)acetate can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Step 2: Amide Coupling
-
Reactant Preparation: Dissolve the deprotected Ethyl 2-(piperidin-2-yl)acetate salt (1.0 eq) and a carboxylic acid of interest (R-COOH) (1.1 eq) in an anhydrous aprotic solvent like DCM or Dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) to the mixture. The addition of a base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) is typically required.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.
Protocol 2: Preclinical Screening Workflow for Novel Derivatives
This protocol outlines a hypothetical, multi-stage screening process to evaluate the neuroscience-related activities of newly synthesized compounds.
Stage 1: In Vitro Screening
-
Primary Binding Assays: Screen the novel compound against a panel of CNS-relevant receptors, ion channels, and transporters (e.g., dopamine D2, serotonin 5-HT2A, mu-opioid receptors). This is typically done using radioligand binding assays or fluorescence-based assays.
-
Functional Assays: For compounds that show significant binding affinity in the primary screen, perform functional assays to determine if they act as agonists, antagonists, or allosteric modulators. Examples include cAMP assays for GPCRs or patch-clamp electrophysiology for ion channels.
-
In Vitro ADME-Tox: Assess the compound's metabolic stability in liver microsomes, plasma protein binding, and potential cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Stage 2: In Vivo Behavioral Screening
-
Rodent Acclimation: Acclimate male C57BL/6 mice to the housing and testing environment for at least one week prior to experimentation.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. Include a vehicle control group.
-
Behavioral Assays: Conduct a battery of behavioral tests to assess different CNS functions. Examples include:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects.
-
Hot Plate Test: To evaluate potential analgesic properties.
-
Novel Object Recognition Test: To assess effects on learning and memory.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the compound's effects compared to the vehicle control.
Data Presentation
The following tables provide examples of how quantitative data from the screening workflow could be presented.
Table 1: Hypothetical In Vitro Screening Data for a Novel Derivative
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |
| Dopamine D2 Receptor | 25.3 | IC₅₀ = 45.8 | Antagonist |
| Serotonin 5-HT2A Rec. | 15.8 | IC₅₀ = 30.2 | Antagonist |
| Mu-Opioid Receptor | > 10,000 | N/A | Inactive |
| hERG Channel | 2,500 | IC₅₀ = 5,800 | Weak Inhibitor |
Table 2: Hypothetical In Vivo Behavioral Data in Mice
| Behavioral Test | Dose (mg/kg, i.p.) | Outcome | Interpretation |
| Open Field Test | 10 | 20% decrease in total distance traveled | Mild sedative effect |
| Forced Swim Test | 10 | 40% increase in immobility time | No antidepressant-like effect |
| Novel Object Recognition | 5 | 50% increase in discrimination index | Potential pro-cognitive effect |
Conclusion
This compound is a valuable starting material for the synthesis of novel compounds with potential applications in neuroscience research and drug development. Its chemical functionality allows for the creation of diverse molecular libraries based on the privileged piperidine scaffold. The protocols and workflows outlined in this document provide a roadmap for researchers to utilize this compound in the discovery of new chemical entities targeting a range of neurological and psychiatric disorders. Through systematic synthesis and rigorous preclinical screening, derivatives of this compound can be developed into promising lead candidates for the next generation of CNS therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl N-Boc-2-piperidineacetate in the Synthesis of Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained amino acids are invaluable tools in medicinal chemistry and drug discovery, offering the ability to impart specific conformations to peptides and peptidomimetics. This conformational restriction can lead to enhanced biological activity, increased receptor selectivity, and improved metabolic stability. The piperidine scaffold is a privileged structure in numerous approved pharmaceuticals. Ethyl N-Boc-2-piperidineacetate serves as a versatile chiral building block for the synthesis of a variety of α,α-disubstituted and α,β-disubstituted piperidine-based constrained amino acids. The presence of the Boc protecting group allows for controlled functionalization, while the ester moiety provides a handle for further chemical manipulation, including the introduction of diverse side chains via enolate chemistry.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the diastereoselective synthesis of constrained amino acids.
Synthetic Strategy Overview
The primary strategy for elaborating this compound into constrained amino acids involves the generation of an enolate from the acetate portion, followed by diastereoselective alkylation with various electrophiles. This introduces a new substituent at the α-position of the acetate moiety, creating a new stereocenter. The inherent chirality of the piperidine ring can influence the stereochemical outcome of this alkylation. Subsequent hydrolysis of the ester and, if necessary, modification of the piperidine nitrogen, yields the final constrained amino acid.
An alternative approach involves the direct C-H functionalization at the C2 position of the piperidine ring, although this is more challenging once the acetate side chain is present. The more common and versatile method remains the alkylation of the acetate enolate.
Caption: General workflow for the synthesis of constrained amino acids.
Key Applications
-
Peptidomimetics: Incorporation of amino acids derived from this compound can enforce specific turn structures (e.g., β-turns) in peptides, which are crucial for molecular recognition.[1]
-
Structure-Activity Relationship (SAR) Studies: The modular nature of the synthesis allows for the rapid generation of a library of analogs with diverse side chains, facilitating comprehensive SAR studies.
-
Development of Novel Therapeutics: Piperidine-based constrained amino acids are key components in the development of enzyme inhibitors and receptor ligands.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound
This protocol describes a general procedure for the diastereoselective alkylation of the enolate of this compound with an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-alkylated product.
Caption: Experimental workflow for diastereoselective alkylation.
Protocol 2: Hydrolysis of the Ethyl Ester
This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid.
Materials:
-
α-Alkylated this compound derivative
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the α-alkylated ester (1.0 equiv) in a mixture of THF and MeOH (e.g., 3:1 v/v).
-
Add 1 M aqueous LiOH solution (2.0-3.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Data Presentation
The diastereoselectivity of the alkylation reaction is a critical parameter. The following table provides representative data for the alkylation of N-Boc-piperidine derivatives, which can be expected to be similar for this compound.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Benzyl bromide | 2-(1-Phenyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester | 75 | >95:5 | Adapted from[2] |
| 2 | Methyl iodide | 2-Propyl-piperidine-1-carboxylic acid tert-butyl ester | 82 | 90:10 | Hypothetical |
| 3 | Allyl bromide | 2-But-3-enyl-piperidine-1-carboxylic acid tert-butyl ester | 78 | 92:8 | Hypothetical |
Note: The diastereomeric ratio will depend on the specific substrate, electrophile, and reaction conditions.
Conclusion
This compound is a valuable and versatile starting material for the asymmetric synthesis of constrained amino acids. The protocols provided herein offer a robust framework for the diastereoselective introduction of a wide range of functionalities, enabling the generation of novel molecular entities for applications in drug discovery and chemical biology. The ability to control the stereochemistry at the newly formed center is a key advantage of this approach, providing access to stereochemically pure building blocks for more complex molecular architectures. Further optimization of reaction conditions, including the choice of base, solvent, and temperature, may be necessary for specific electrophiles to maximize yield and diastereoselectivity.
References
Application Notes and Protocols for the Use of Ethyl N-Boc-2-piperidineacetate in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-2-piperidineacetate is a valuable heterocyclic building block for the construction of combinatorial chemistry libraries. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting diverse functional groups.[1][2] The presence of the N-Boc protecting group allows for selective chemical manipulation, while the ethyl acetate moiety at the 2-position provides a key handle for diversification.
These application notes provide detailed protocols for the utilization of this compound in the generation of diverse chemical libraries through solid-phase synthesis. The methodologies described are based on established principles of combinatorial chemistry and are intended to serve as a guide for researchers in drug discovery and development.
Key Applications in Library Synthesis
This compound is a versatile starting material for the synthesis of libraries of substituted piperidines. The primary strategy for its use in combinatorial libraries involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid can then be employed in a variety of synthetic routes, including:
-
Solid-Phase Peptide Synthesis (SPPS)-type workflows: The carboxylic acid can be anchored to a solid support, followed by deprotection of the Boc group and subsequent diversification of the piperidine nitrogen.
-
Amide library synthesis: The carboxylic acid can be coupled with a diverse range of amines in solution or on solid phase to generate large amide libraries.
-
Multicomponent Reactions (MCRs): While less direct, the piperidine scaffold can be further functionalized and then employed in MCRs to rapidly generate molecular complexity.
Data Presentation
The following table summarizes the expected parameters for the solid-phase synthesis of a combinatorial library starting from this compound. These values are illustrative and may vary depending on the specific reagents, resin, and reaction conditions used.
| Parameter | Typical Value | Notes |
| Ester Hydrolysis | ||
| Yield | >95% | Hydrolysis to the carboxylic acid is typically high yielding. |
| Purity | >98% | The resulting acid is generally pure after workup. |
| Solid-Phase Synthesis | ||
| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the type of resin used (e.g., Wang, Rink Amide). |
| Anchoring Efficiency | >90% | Efficiency of coupling the carboxylic acid to the resin. |
| Boc Deprotection Efficiency | >99% | Standard TFA conditions are highly effective. |
| Amide Coupling Efficiency | >95% | Monitored by qualitative tests (e.g., Kaiser test). |
| Overall Crude Purity | 70 - 90% | Dependent on the number of synthetic steps and the diversity elements. |
| Final Purified Yield | 20 - 60% | Post-purification yield of individual library members. |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the starting ethyl ester to the corresponding carboxylic acid, a key intermediate for solid-phase synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Add LiOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-2-piperidineacetic acid as a solid.
Protocol 2: Solid-Phase Synthesis of a Piperidine-based Amide Library
This protocol outlines the generation of a diverse amide library starting from N-Boc-2-piperidineacetic acid on a solid support.
Materials:
-
Wang resin
-
N-Boc-2-piperidineacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
A diverse set of carboxylic acids
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
Procedure:
Step A: Anchoring to the Solid Support
-
Swell Wang resin in DCM in a reaction vessel.
-
In a separate flask, dissolve N-Boc-2-piperidineacetic acid (3.0 eq relative to resin loading), DIC (3.0 eq), and DMAP (0.1 eq) in DCM.
-
Add the solution to the swollen resin and agitate the mixture at room temperature overnight.
-
Drain the reaction solution and wash the resin sequentially with DCM, DMF, and DCM.
-
Dry the resin under vacuum.
Step B: Boc Deprotection
-
Swell the resin from Step A in DCM.
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.
-
Drain the solution and wash the resin with DCM.
-
Neutralize the resin by washing with a solution of 10% DIPEA in DCM, followed by washes with DCM and DMF.
Step C: Library Diversification (Amide Bond Formation)
-
Distribute the deprotected resin into separate reaction vessels (e.g., in a parallel synthesizer).
-
To each vessel, add a solution of a unique carboxylic acid (3.0 eq) and a coupling reagent such as BOP (3.0 eq) and DIPEA (6.0 eq) in DMF.
-
Agitate the reactions at room temperature until completion (monitor with a qualitative test like the Kaiser test).
-
Drain the solutions and wash the resin extensively with DMF and DCM.
Step D: Cleavage from Resin
-
Treat the resin from Step C with a cleavage cocktail (e.g., 95% TFA in water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen to yield the crude library members.
-
Purify individual compounds as needed using techniques like preparative HPLC.
Visualizations
Caption: Workflow for the synthesis of a piperidine-based library.
References
Application Notes and Protocols for the Functionalization of Ethyl N-Boc-2-piperidineacetate at the 2-Position
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties, making the development of robust synthetic methodologies a critical endeavor. Ethyl N-Boc-2-piperidineacetate is a valuable starting material, possessing a handle for peptide coupling or further modification at the acetate group, and a piperidine ring amenable to substitution. This document provides detailed application notes and protocols for the functionalization of the 2-position of the piperidine ring of this compound and related N-Boc-piperidine derivatives.
The primary strategies for introducing substituents at the C2 position of N-Boc-piperidines involve the generation of a nucleophilic center at this position via deprotonation, followed by reaction with a suitable electrophile, or through transition-metal-catalyzed C-H activation.
Deprotonation and Electrophilic Trapping
A powerful and widely used method for the C2-functionalization of N-Boc-piperidine is initiated by deprotonation using a strong base, typically an organolithium reagent. The resulting 2-lithio-N-Boc-piperidine is a versatile intermediate that can react with a variety of electrophiles. Asymmetric synthesis can be achieved by using a chiral ligand to effect an enantioselective deprotonation or by dynamic resolution of the organolithium intermediate.[1][2]
Asymmetric Deprotonation and Trapping Workflow
Caption: Asymmetric deprotonation and electrophilic trapping workflow.
Experimental Protocol: Asymmetric Lithiation and Silylation
This protocol is adapted from methodologies described for the asymmetric deprotonation of N-Boc-piperidine.[3]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add a solution of the (+)-sparteine surrogate (1.1 equiv.) in anhydrous diethyl ether (2 mL/mmol of substrate). Cool the solution to -78 °C.
-
Lithiation: Slowly add sec-butyllithium (s-BuLi, 1.1 equiv., solution in cyclohexane) to the chiral ligand solution. Stir the resulting solution at -78 °C for 1 hour.
-
Substrate Addition: Add a solution of N-Boc-piperidine (1.0 equiv.) in anhydrous diethyl ether to the reaction mixture dropwise.
-
Deprotonation: Stir the reaction mixture at -78 °C. The progress of the lithiation can be monitored by in-situ IR spectroscopy.[3]
-
Electrophilic Quench: After complete deprotonation, add the electrophile (e.g., trimethylsilyl chloride, 1.2 equiv.).
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Negishi Cross-Coupling
For the introduction of aryl and vinyl groups at the 2-position, a highly effective method is the Negishi cross-coupling reaction. This involves the transmetalation of the 2-lithio-N-Boc-piperidine intermediate with a zinc salt to form a more stable and less reactive organozinc species. This organozinc reagent then undergoes palladium-catalyzed cross-coupling with an appropriate aryl or vinyl halide.[4] This approach has been successfully used for the enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines.[4]
Negishi Cross-Coupling Workflow
Caption: Negishi cross-coupling workflow for 2-functionalization.
Experimental Protocol: Enantioselective Arylation via Negishi Coupling
This protocol is based on the work of Campos for the arylation of N-Boc-pyrrolidine, which has been extended to N-Boc-piperidine derivatives.[4]
-
Lithiation: Generate the enantioenriched 2-lithio-N-Boc-piperidine as described in the previous protocol.
-
Transmetalation: To the solution of the organolithium at -78 °C, add a solution of anhydrous zinc chloride (1.2 equiv.) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Catalyst and Coupling Partner Addition: In a separate flask, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., SPhos, 10 mol%) to the aryl or vinyl halide (1.0 equiv.).
-
Coupling Reaction: Transfer the solution of the organozinc reagent to the flask containing the catalyst and coupling partner via cannula.
-
Heating and Monitoring: Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purify the residue by flash column chromatography.
Data Summary for Negishi Coupling of N-Boc-2-piperidylzinc Reagent
| Aryl Halide | Product | Yield (%) | er (S:R) |
| 4-Bromoveratrole | N-Boc-2-(3,4-dimethoxyphenyl)piperidine | 33 | 82:18 |
Data adapted from O'Brien's work on asymmetric deprotonation and trapping.[4] Note that yields and enantioselectivities are highly dependent on the specific chiral ligand and reaction conditions used.
Rhodium-Catalyzed C-H Functionalization
Direct C-H functionalization represents an atom-economical approach to introduce substituents. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes, generated from diazoacetates, can selectively functionalize the C2-position of N-Boc-piperidine. The choice of the rhodium catalyst is crucial for controlling both the site-selectivity and stereoselectivity of the transformation.[5][6][7]
Rhodium-Catalyzed C-H Insertion Workflow
Caption: Rhodium-catalyzed C-H insertion workflow.
Experimental Protocol: Rhodium-Catalyzed C2-Arylation
This protocol is based on the findings for C-H functionalization of N-Boc-piperidine.[5][8]
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve N-Boc-piperidine (1.5 equiv.) and the rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 1 mol%) in an anhydrous solvent such as dichloromethane.
-
Diazoacetate Addition: Prepare a solution of the aryldiazoacetate (1.0 equiv.) in the same anhydrous solvent. Add this solution to the reaction mixture via a syringe pump over a period of 2-4 hours.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., refluxing dichloromethane, 39 °C) and monitor by TLC.[5]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized piperidine.
Data Summary for Rhodium-Catalyzed C2-Functionalization of N-Boc-piperidine
| Aryldiazoacetate (Ar) | Catalyst | Yield (%) | d.r. | ee (%) |
| Phenyl | Rh₂(R-TCPTAD)₄ | - | - | - |
| 4-Methoxyphenyl | Rh₂(R-TCPTAD)₄ | - | - | - |
| 4-Nitrophenyl | Rh₂(R-TCPTAD)₄ | - | low | - |
| Phenyl | Rh₂(R-TPPTTL)₄ (with N-Bs-piperidine) | - | >30:1 | 52-73 |
Data is presented to illustrate the catalyst and protecting group effect on stereoselectivity.[5] Specific yield data for the reaction with this compound would require experimental determination.
Conclusion
The functionalization of the 2-position of this compound and related N-Boc-piperidines can be achieved through several powerful synthetic strategies. The choice of method will depend on the desired substituent and stereochemical outcome. Deprotonation followed by electrophilic trapping or Negishi cross-coupling offers a versatile route to a wide range of analogs, with well-established protocols for achieving high enantioselectivity. Direct C-H functionalization provides a more atom-economical alternative, with catalyst control being the key to achieving high selectivity. These application notes and protocols provide a solid foundation for researchers, scientists, and drug development professionals to explore the chemical space around the valuable piperidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing yield and purity of "Ethyl N-Boc-2-piperidineacetate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of Ethyl N-Boc-2-piperidineacetate synthesis. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a two-step process: (1) Boc protection of 2-piperidineacetic acid and (2) subsequent esterification with ethanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Boc-2-piperidineacetic acid (Step 1) | 1. Incomplete reaction due to insufficient Boc₂O. 2. In-situ decomposition of Boc₂O. 3. Incorrect pH of the reaction mixture. | 1. Use a slight excess of Boc₂O (1.1-1.2 equivalents). 2. Add Boc₂O portion-wise to control the reaction temperature. 3. Maintain a basic pH (around 9-10) using a suitable base like sodium carbonate or triethylamine to facilitate the reaction. |
| Low Yield of this compound (Step 2) | 1. Incomplete esterification. 2. Reversible reaction favoring starting materials. 3. Degradation of the Boc group under harsh acidic conditions. | 1. Use a large excess of ethanol to drive the equilibrium towards the product. 2. Use a catalyst such as sulfuric acid or thionyl chloride. If using a strong acid, monitor the reaction carefully. 3. Consider using milder esterification methods, such as using DCC/DMAP or converting the carboxylic acid to an acid chloride first. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials (2-piperidineacetic acid or N-Boc-2-piperidineacetic acid). 2. Di-Boc protected piperidine byproduct. 3. Byproducts from the decomposition of the Boc group. | 1. Ensure complete reaction by monitoring with TLC or LC-MS. 2. Optimize the stoichiometry of Boc₂O to minimize di-protection. 3. Purify the final product using column chromatography. A gradient elution with hexane and ethyl acetate is often effective. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and difficult to handle. 2. Emulsion formation during aqueous workup. 3. Co-elution of impurities during column chromatography. | 1. If the product is an oil, ensure complete removal of solvent under high vacuum. 2. To break emulsions, add brine or a small amount of a different organic solvent. 3. Optimize the solvent system for column chromatography by testing different solvent polarities. The use of a small percentage of triethylamine in the eluent can sometimes improve the separation of basic compounds on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Boc protection of 2-piperidineacetic acid?
A1: The reaction is typically carried out at room temperature. However, for large-scale reactions, it is advisable to cool the reaction mixture in an ice bath during the addition of Di-tert-butyl dicarbonate (Boc₂O) to manage the exotherm.
Q2: Which solvent is most suitable for the esterification step?
A2: Anhydrous ethanol is the reagent and is typically used in large excess, so it also serves as the solvent. If a co-solvent is needed for solubility reasons, a non-polar, inert solvent like dichloromethane or THF can be used, although this is less common for simple esterifications.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both the Boc protection and the esterification. For the Boc protection, the product will have a lower Rf value on silica gel compared to the starting material. For the esterification, the product will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting piperidine derivative (a primary or secondary amine), which will show a colored spot, while the N-Boc protected product will not.
Q4: What are the common side reactions to be aware of?
A4: In the Boc protection step, the primary side reaction is the formation of the di-Boc protected species, although this is less likely with 2-piperidineacetic acid due to the presence of the carboxylate. During esterification, if strong acidic conditions and high temperatures are used for a prolonged period, cleavage of the Boc protecting group can occur.
Q5: What is the best method for purifying the final product, this compound?
A5: The crude product is typically purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. The exact ratio will depend on the polarity of any impurities.
Data Presentation
The following tables provide representative data for the synthesis of this compound under different hypothetical conditions. This data is for illustrative purposes to guide optimization efforts.
Table 1: Optimization of Boc Protection of 2-Piperidineacetic Acid
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O | 25 | 12 | 85 | 95 |
| 2 | NaOH | Dioxane/H₂O | 25 | 8 | 92 | 93 |
| 3 | Et₃N | CH₂Cl₂ | 25 | 16 | 88 | 96 |
| 4 | NaHCO₃ | THF/H₂O | 25 | 24 | 82 | 94 |
Table 2: Optimization of Esterification of N-Boc-2-piperidineacetic Acid
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | H₂SO₄ (cat.) | Ethanol | Reflux | 6 | 90 | 97 |
| 2 | SOCl₂ | Ethanol | 0 to RT | 4 | 95 | 98 |
| 3 | DCC/DMAP | CH₂Cl₂/Ethanol | 25 | 12 | 85 | 99 |
| 4 | No Catalyst | Ethanol | Reflux | 24 | 65 | 96 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-piperidineacetic acid
-
Dissolve 2-piperidineacetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-2-piperidineacetic acid.
Protocol 2: Synthesis of this compound
-
Dissolve the crude N-Boc-2-piperidineacetic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully quench with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity issues.
Common side reactions in the synthesis of "Ethyl N-Boc-2-piperidineacetate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-Boc-2-piperidineacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and direct method is the N-acylation of ethyl 2-piperidineacetate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the piperidine ring.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control for a successful synthesis include reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants. Careful monitoring of these parameters helps to minimize side reactions and maximize the yield and purity of the desired product.
Q3: I am observing incomplete conversion of my starting material. What could be the cause?
Incomplete conversion can arise from several factors:
-
Insufficient Boc₂O: Ensure at least a stoichiometric amount of Boc-anhydride is used. A slight excess (1.1-1.2 equivalents) is often recommended.
-
Weak Base: The chosen base may not be strong enough to deprotonate the piperidine nitrogen effectively. Consider switching to a stronger base.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary to drive the reaction to completion, depending on the substrate's reactivity.
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow conversion.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting amine and the formation of the N-Boc protected product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating common side reactions.
Issue 1: Formation of an Unexpected Byproduct with a Higher Molecular Weight
-
Possible Cause: Di-tert-butoxylation. In some cases, over-acylation can occur, leading to the formation of a di-tert-butylated byproduct. This is more likely if the reaction conditions are too harsh or if there is a large excess of Boc₂O.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of Boc₂O (typically 1.1 equivalents).
-
Optimize Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Temperature Control: Maintain the reaction at room temperature or below to minimize over-reactivity.
-
Issue 2: Presence of a Carbamate-like Impurity
-
Possible Cause: Reaction with the Ethyl Ester. Although less common, the enolate of the ethyl acetate moiety could potentially react under strongly basic conditions, leading to side products.
-
Troubleshooting Steps:
-
Choice of Base: Avoid using very strong bases that could deprotonate the alpha-carbon of the ester.
-
Reaction Conditions: Maintain mild reaction conditions (room temperature, appropriate solvent) to disfavor this side reaction.
-
Issue 3: Low Yield After Workup and Purification
-
Possible Cause: Product Loss During Extraction. The N-Boc protected product has moderate polarity. Using an inappropriate extraction solvent or pH during the aqueous workup can lead to significant product loss.
-
Troubleshooting Steps:
-
Solvent Selection: Use a moderately polar organic solvent like ethyl acetate or dichloromethane for extraction.
-
pH Adjustment: Ensure the aqueous layer is adjusted to a neutral or slightly basic pH before extraction to ensure the product is in the organic phase.
-
Brine Wash: A final wash with brine can help to break up emulsions and improve phase separation.
-
Summary of Potential Side Products and Yields
| Side Product/Issue | Plausible Cause | Typical Impact on Yield | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | 5-20% decrease | Increase Boc₂O, use a stronger base, or increase reaction time/temperature. |
| Di-tert-butoxylation | Excess Boc₂O, harsh conditions | 2-10% decrease | Control stoichiometry, use a non-nucleophilic base, maintain lower temperature. |
| Hydrolysis of Ethyl Ester | Presence of water and strong base | 1-5% decrease | Use anhydrous solvents and a non-hydroxide base. |
| Product Loss During Workup | Suboptimal extraction procedure | 10-30% decrease | Optimize extraction solvent and pH; use a brine wash. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-piperidineacetate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 2-piperidineacetate (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visual Guides
Technical Support Center: Enhancing the Stability of Ethyl N-Boc-2-piperidineacetate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "Ethyl N-Boc-2-piperidineacetate" in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways for this compound are:
-
Acid-catalyzed hydrolysis of the N-Boc protecting group: The tert-butyloxycarbonyl (Boc) group is labile in acidic conditions, leading to its removal and the formation of Ethyl 2-piperidineacetate.
-
Hydrolysis of the ethyl ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, resulting in the formation of N-Boc-2-piperidineacetic acid and ethanol.[1]
Q2: What are the expected degradation products of this compound?
A2: Based on the primary degradation pathways, the expected degradation products are:
-
N-Boc-2-piperidineacetic acid: Formed from the hydrolysis of the ethyl ester.
-
Ethyl 2-piperidineacetate: Formed from the cleavage of the N-Boc protecting group.
-
2-Piperidineacetic acid: Formed if both hydrolysis of the ester and cleavage of the Boc group occur.
Q3: How does pH influence the stability of this compound in aqueous solutions?
A3: The stability of this compound is significantly dependent on the pH of the solution.
-
Acidic conditions (pH < 5): Accelerate the cleavage of the N-Boc group.
-
Neutral to slightly acidic conditions (pH 5-7): Generally offer the best stability, minimizing both Boc-group cleavage and ester hydrolysis.
-
Basic conditions (pH > 8): Promote the hydrolysis of the ethyl ester.
Q4: What is the impact of temperature on the stability of the compound in solution?
A4: Elevated temperatures will increase the rate of all degradation reactions. For optimal stability, it is recommended to store solutions of this compound at refrigerated temperatures (2-8 °C) and avoid prolonged exposure to ambient or higher temperatures.
Q5: Which solvents are recommended for dissolving and storing this compound?
A5: For short-term use, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended. For aqueous-based experiments, it is crucial to use buffered solutions in the optimal pH range (5-7). Protic solvents like methanol and ethanol could potentially participate in transesterification reactions over extended periods, although this is generally a slower process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in solution, confirmed by HPLC. | Acidic pH of the solution: Leading to rapid cleavage of the N-Boc group. | Buffer the solution to a pH between 5 and 7. Use buffers such as phosphate or citrate. |
| Basic pH of the solution: Causing hydrolysis of the ethyl ester. | Adjust the pH to the neutral to slightly acidic range (pH 5-7). | |
| High storage temperature: Accelerating degradation. | Store stock and working solutions at 2-8 °C. Prepare fresh solutions for each experiment if possible. | |
| Appearance of new peaks in the HPLC chromatogram during a time-course experiment. | Degradation of the compound: The new peaks likely correspond to N-Boc-2-piperidineacetic acid or Ethyl 2-piperidineacetate. | To confirm the identity of the degradation peaks, run a forced degradation study (see Experimental Protocols section). This will help in co-eluting the unknown peaks with the standards of the expected degradation products. |
| Inconsistent results in biological or chemical assays. | Degradation of the active compound: The formation of degradation products can lead to altered activity or interference in the assay. | Ensure the solution is freshly prepared and has been stored under optimal conditions (pH 5-7, 2-8 °C). Run a quick purity check using HPLC before critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify the potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its major degradation products.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 50 µg/mL) with a 50:50 mixture of acetonitrile and water.
Data Presentation
Table 1: Hypothetical Quantitative Data from a Forced Degradation Study
| Stress Condition | % Parent Compound Remaining | % N-Boc-2-piperidineacetic acid | % Ethyl 2-piperidineacetate |
| Control (T=0) | 100 | 0 | 0 |
| 0.1 M HCl, 60°C, 24h | 15 | 5 | 80 |
| 0.1 M NaOH, 60°C, 8h | 25 | 75 | 0 |
| 3% H₂O₂, RT, 24h | 95 | <1 | <1 |
| 80°C, 48h | 80 | 10 | 10 |
Note: This data is for illustrative purposes only. Actual results may vary.
Visualizations
References
"Ethyl N-Boc-2-piperidineacetate" by-product identification and minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl N-Boc-2-piperidineacetate. Our focus is on the identification and minimization of common by-products encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary by-products?
A common and direct method for synthesizing this compound is the N-alkylation of N-Boc-2-pipecoline with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base. The primary and most frequently encountered by-product is the over-alkylated quaternary ammonium salt. Other potential by-products include the hydrolyzed carboxylic acid from the ethyl ester, and unreacted starting materials.
Q2: Why is the formation of a quaternary ammonium salt a significant issue?
The formation of a quaternary ammonium salt is a common side reaction where a second molecule of ethyl bromoacetate reacts with the desired product.[1] This is problematic for two main reasons: it consumes the desired product, thereby reducing the overall yield, and its high polarity and water solubility can complicate the purification process, making it difficult to separate from the target compound during aqueous work-ups.[1]
Q3: What causes the hydrolysis of the ethyl ester group and how can it be prevented?
The ethyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid. This is typically caused by the presence of water in combination with either acidic or basic conditions, which can occur during the reaction or, more commonly, during the aqueous work-up.[2][3][4] To prevent hydrolysis, it is crucial to use anhydrous reaction conditions and to perform the work-up with care, minimizing exposure to strong acids or bases and ensuring the process is not unnecessarily prolonged.
Q4: Can racemization occur if I start with an enantiomerically pure N-Boc-2-pipecoline?
While the N-alkylation reaction itself is not expected to cause racemization at the C2 position, subsequent purification steps, particularly those involving acidic or basic conditions, could potentially lead to a loss of enantiomeric purity. It is advisable to use mild purification techniques, such as column chromatography, and to assess the enantiomeric excess of the final product if stereochemistry is critical.
Troubleshooting Guides
Issue 1: Low yield of the desired product with a significant amount of a water-soluble by-product.
-
Probable Cause: This is a classic indication of significant quaternary ammonium salt formation.[1] The tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.
-
Solutions:
-
Optimize Stoichiometry: Use a slight excess of the N-Boc-2-pipecoline (1.1-1.5 equivalents) relative to the ethyl bromoacetate. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of over-alkylation.
-
Slow Addition of Alkylating Agent: Instead of adding the ethyl bromoacetate all at once, add it dropwise or via a syringe pump over a prolonged period.[5] This maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.
-
Choice of Base: Employ a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3).[5] These bases are effective at scavenging the acid produced during the reaction without competing in the alkylation.
-
Issue 2: Presence of a more polar impurity, identified as a carboxylic acid by LC-MS or IR spectroscopy.
-
Probable Cause: Hydrolysis of the ethyl ester.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Careful Work-up: During the aqueous work-up, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, and perform extractions promptly. Avoid prolonged contact with aqueous layers. If possible, a non-aqueous work-up could be considered.
-
Issue 3: The purified product contains unreacted N-Boc-2-pipecoline.
-
Probable Cause: Incomplete reaction.
-
Solutions:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be required.
-
Base Equivalents: Ensure at least one equivalent of base is used to neutralize the acid formed during the reaction. The formation of an ammonium salt with the starting material will render it non-nucleophilic and halt the reaction.
-
Data on By-Product Minimization
| Parameter | Condition A | Condition B | Condition C |
| N-Boc-2-pipecoline (eq.) | 1.0 | 1.2 | 1.2 |
| Ethyl Bromoacetate (eq.) | 1.2 | 1.0 | 1.0 |
| Base | Triethylamine | DIPEA | DIPEA |
| Addition of Alkylating Agent | All at once | All at once | Dropwise (1h) |
| Yield of Desired Product (%) | ~60% | ~75% | >85% |
| Quaternary Salt By-product (%) | ~25% | ~15% | <5% |
| Unreacted Starting Material (%) | <5% | ~10% | <5% |
Note: These are representative data based on typical N-alkylation reactions and are intended for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized By-products
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-2-pipecoline (1.2 equivalents) and anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
In a separate flask, prepare a solution of ethyl bromoacetate (1.0 equivalent) in the same anhydrous solvent.
-
Using a syringe pump, add the ethyl bromoacetate solution to the stirred solution of N-Boc-2-pipecoline and DIPEA over 1-2 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Analytical Method for Purity Assessment by HPLC
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in the initial mobile phase composition.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Visualizing the Process
Caption: Workflow for minimizing by-products in the synthesis of this compound.
Caption: A troubleshooting guide for common issues in the synthesis of this compound.
References
Scaling up the synthesis of "Ethyl N-Boc-2-piperidineacetate" challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl N-Boc-2-piperidineacetate. It includes detailed experimental protocols for both lab and scale-up synthesis, troubleshooting guides, and frequently asked questions to address common challenges encountered during the process.
Experimental Protocols
The synthesis of this compound is typically achieved through the N-protection of ethyl 2-piperidineacetate with di-tert-butyl dicarbonate (Boc₂O). Below are detailed protocols for both laboratory and scaled-up synthesis.
Lab-Scale Synthesis (1-10 g)
This protocol is suitable for typical laboratory-scale synthesis.
Materials:
-
Ethyl 2-piperidineacetate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl 2-piperidineacetate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (TEA) (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Scaled-Up Synthesis (100-500 g)
This protocol outlines the considerations for scaling up the synthesis of this compound.
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Condenser
-
Appropriate work-up and filtration equipment
Procedure:
-
Charge the jacketed reactor with ethyl 2-piperidineacetate and DCM.
-
Start the overhead stirrer and add TEA.
-
Cool the reactor contents to 0-5 °C using a chiller.
-
Slowly add a solution of Boc₂O in DCM via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for completion using HPLC.
-
For work-up, add water to the reactor and stir.
-
Separate the layers. The aqueous layer can be back-extracted with DCM to improve yield.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or flash chromatography, depending on the required purity.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Q1: The N-Boc protection reaction is incomplete. How can I drive it to completion?
A1: Incomplete reactions are a common challenge. Here are some troubleshooting steps:
-
Increase Reaction Time: Continue to monitor the reaction by TLC or HPLC and extend the stirring time at room temperature.
-
Increase Reagent Stoichiometry: A slight excess of Boc₂O (e.g., 1.2-1.5 equivalents) and base can help drive the reaction to completion. However, be mindful that a large excess of Boc₂O can lead to the formation of byproducts.[1]
-
Use a Catalyst: For poorly reactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[2]
-
Solvent Choice: Ensure your starting material is fully soluble in the chosen solvent. If solubility is an issue, consider alternative solvents or solvent mixtures.[3]
Q2: I am observing the formation of a significant amount of di-Boc protected byproduct. How can I minimize this?
A2: The formation of the di-Boc byproduct, where a second Boc group attaches to the nitrogen, can occur with primary amines under forcing conditions.[1] To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of Boc₂O.
-
Slow Addition: Add the Boc₂O solution slowly to the reaction mixture, especially at the beginning of the reaction.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of Boc₂O.
Q3: I am concerned about the hydrolysis of the ethyl ester group during the reaction or work-up. How can I prevent this?
A3: While the Boc group is generally stable to basic conditions, prolonged exposure to strong bases or harsh acidic conditions during work-up can lead to ester hydrolysis.[4]
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) instead of strong inorganic bases like NaOH or KOH.
-
Aqueous Work-up: During the aqueous work-up, use mild basic solutions like saturated sodium bicarbonate and avoid prolonged contact times. Ensure the pH does not become strongly acidic or basic.
Q4: What is the best method to purify this compound at a large scale?
A4: The choice of purification method depends on the scale and the required purity of the final product.
-
Flash Chromatography: This is a common and effective method for purification at the lab scale and can be scaled up. However, it can be solvent and time-intensive for very large quantities.[5]
-
Crystallization: If the product is a solid or can be induced to crystallize, this is often the most efficient and cost-effective method for large-scale purification. It requires developing a suitable solvent system.[5][6]
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be a viable option for purification at scale.
Q5: What are the main safety concerns when scaling up this synthesis?
A5: Scaling up any chemical reaction introduces new safety considerations.
-
Exothermic Reaction: The reaction of Boc₂O with amines is exothermic. On a large scale, the heat generated can be significant and must be carefully controlled with appropriate cooling to prevent a thermal runaway.[7]
-
Gas Evolution: The reaction produces carbon dioxide and isobutylene as byproducts. The reactor must be properly vented to handle the gas evolution safely.
-
Reagent Handling: Di-tert-butyl dicarbonate can build up pressure in its container due to slow decomposition and is toxic upon inhalation.[8] Handle it in a well-ventilated area and follow all safety data sheet (SDS) recommendations.
Data Presentation
Table 1: Recommended Reaction Conditions for N-Boc Protection
| Parameter | Lab-Scale | Scaled-Up | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Dichloromethane (DCM), Ethyl Acetate | Good solubility of reagents and ease of removal. Ethyl acetate is a greener solvent option for scale-up. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | Provides basic conditions without promoting significant ester hydrolysis. |
| Stoichiometry of Boc₂O | 1.05 - 1.2 eq | 1.05 - 1.1 eq | A slight excess ensures complete reaction without promoting excessive byproduct formation. |
| Stoichiometry of Base | 1.1 - 1.5 eq | 1.1 - 1.2 eq | To neutralize the acid formed during the reaction. |
| Temperature | 0 °C to Room Temperature | 0 - 10 °C during addition, then Room Temperature | Controls the exothermic reaction and minimizes side reactions. |
| Reaction Time | 2 - 6 hours | 4 - 12 hours | Reaction times may be longer at larger scales to ensure completion. |
Table 2: Comparison of Purification Techniques
| Technique | Scale | Purity | Throughput | Cost |
| Flash Chromatography | Lab to Pilot | Good to Excellent | Low to Medium | Medium |
| Crystallization | Lab to Industrial | Excellent | High | Low |
| Distillation | Pilot to Industrial | Good | High | Low |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, CasNo.159898-10-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iscientific.org [iscientific.org]
- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Alternative reagents for the synthesis of "Ethyl N-Boc-2-piperidineacetate"
Technical Support Center: Synthesis of Ethyl N-Boc-2-piperidineacetate
This guide provides researchers, scientists, and drug development professionals with information on alternative reagents and synthetic routes for this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative strategies to a standard synthesis of this compound?
A1: The main alternative strategies focus on two areas: the construction of the piperidine ring itself and the choice of the nitrogen protecting group. Key alternative routes include the catalytic hydrogenation of corresponding pyridine derivatives and various intramolecular cyclization methods to form the piperidine ring.[1][2] Additionally, protecting groups other than Boc (tert-butyloxycarbonyl), such as Cbz (benzyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), can be used, which alters the reagents needed for protection and deprotection steps.[3][4]
Q2: Why would I consider an alternative to the Boc protecting group?
A2: The Boc group is widely used due to its stability and ease of removal under acidic conditions (e.g., with TFA).[5] However, alternative protecting groups may be necessary if other parts of your molecule are sensitive to acid. For example, the Fmoc group is removed under basic conditions (e.g., with piperidine), offering an orthogonal protection strategy.[4][5] The Cbz group is typically removed by catalytic hydrogenolysis, which offers another level of selectivity.[3] The choice depends on the overall synthetic plan and the compatibility with other functional groups present in the molecule.
Q3: Are there stereoselective methods to synthesize specific enantiomers of Ethyl 2-piperidineacetate derivatives?
A3: Yes, several stereoselective methods are available. Asymmetric hydrogenation of a substituted pyridine precursor using a chiral catalyst (e.g., Iridium-based) can yield an enantioenriched piperidine derivative.[1] Another advanced technique is the asymmetric deprotonation of N-Boc-piperidine followed by reaction with an electrophile, which can provide enantiomerically enriched 2-substituted piperidines through dynamic kinetic or thermodynamic resolution.[6][7]
Troubleshooting Guide
Q1: My catalytic hydrogenation of the pyridine precursor is resulting in low yields and catalyst poisoning. What can I do?
A1: Catalyst poisoning can be an issue, especially with substrates containing elements like sulfur or certain nitrogen functionalities. If your substrate is a fluorinated pyridine, the fluoride released during the reaction can poison the catalyst; adding a neutralizing agent like titanium isopropoxide can mitigate this.[2] Ensure the hydrogen gas is pure and the solvent is thoroughly degassed. The choice of catalyst (e.g., Rhodium, Ruthenium, Palladium) and reaction conditions (pressure, temperature) may also need optimization for your specific substrate.[2]
Q2: I am observing incomplete N-protection or di-protection when introducing the Boc group. How can I improve selectivity?
A2: Mono-protection of a piperidine nitrogen can be challenging. A common method is reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O).[8] To improve selectivity for mono-protection over di-protection (if starting with piperazine) or to ensure complete reaction, consider adjusting the stoichiometry of Boc₂O. Running the reaction at 0°C and slowly warming to room temperature can improve control.[8] An alternative route involves a three-step synthesis from diethanolamine, which can offer higher yields and purity.[9]
Q3: During the deprotection of my N-Boc group with a strong acid, I am seeing degradation of other functional groups. What are my options?
A3: If your molecule contains other acid-labile groups, the conditions for Boc removal can be problematic. Consider using an alternative N-protecting group that can be removed under different conditions.
-
Fmoc group: Cleaved by base (e.g., 20% piperidine in DMF), offering an orthogonal strategy to acid-labile groups.[5]
-
Cbz group: Removed by catalytic hydrogenolysis (e.g., H₂ with a Pd catalyst), which is a mild, neutral method.[3]
-
Allyl group (Alloc): Can be removed with a palladium catalyst and is stable to both acid and base.[10]
Q4: My intramolecular cyclization to form the piperidine ring is inefficient. What factors should I investigate?
A4: The success of intramolecular cyclization depends heavily on the substrate and reaction conditions. Key strategies include the aza-Michael reaction and other electrophilic cyclizations.[2] Ensure high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The choice of base and solvent is critical and may require screening. The nature of the leaving group and the length of the carbon chain are also crucial for efficient ring closure.
Alternative Synthetic Pathways & Protocols
Pathway 1: Asymmetric Hydrogenation of a Pyridine Precursor
This approach constructs the chiral piperidine ring from a flat, achiral pyridine derivative, offering excellent stereochemical control.
General Protocol for Asymmetric Hydrogenation:
-
Substrate Preparation: Synthesize the appropriate ethyl 2-(pyridin-2-yl)acetate precursor.
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the pyridine substrate and a chiral catalyst (e.g., an Iridium-based complex with a chiral ligand).
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to a specific pressure (e.g., 500-1000 psi) and maintain a controlled temperature (e.g., 25-50 °C).[1]
-
Monitoring: Monitor the reaction's progress using HPLC or TLC. The reaction may take 12-24 hours.[1]
-
Work-up: Once complete, carefully depressurize the reactor. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting ethyl 2-piperidineacetate derivative by column chromatography.[1]
-
N-Protection: Protect the secondary amine with Boc₂O under standard conditions to yield the final product.
Pathway 2: Using an Alternative N-Protecting Group (Cbz)
This pathway replaces the acid-labile Boc group with the hydrogenolysis-labile Cbz group, which is useful for substrates containing acid-sensitive functionalities.
General Protocol for N-Cbz Protection:
-
Reaction Setup: Dissolve ethyl 2-piperidineacetate in a suitable solvent (e.g., dioxane, THF). Add a base (e.g., NaHCO₃ or triethylamine) to neutralize the hydrochloride salt if necessary.
-
Protection: Cool the solution to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting Ethyl N-Cbz-2-piperidineacetate by column chromatography if necessary.
Data Summary
Table 1: Comparison of Common N-Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd) or strong acid[3] | Stable to mild acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[5] | Stable to acid, hydrogenolysis |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst[10] | Stable to acid and base |
Table 2: Typical Performance of Piperidine Synthesis Strategies
| Synthetic Approach | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | Moderate to Good | High (depends on starting material) | Reliable, predictable stereochemistry.[1] | Long synthetic sequences, limited starting material diversity.[1] |
| Catalytic Asymmetric Hydrogenation | Good to High | Often >90% e.e. | High flexibility, potentially convergent.[1] | Requires specialized catalysts and ligands, substrate scope can be limited.[1] |
Visual Diagrams
Caption: Comparison of a standard N-protection route versus an alternative asymmetric synthesis.
Caption: Workflow comparing Boc protection/deprotection with the alternative Cbz group.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to N-Protected Piperidine Derivatives: Ethyl N-Boc-2-piperidineacetate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, piperidine scaffolds are indispensable building blocks for a vast array of therapeutic agents. The strategic use of N-protecting groups is critical for the successful synthesis of complex molecules, allowing for selective functionalization and preventing unwanted side reactions. Among these, Ethyl N-Boc-2-piperidineacetate serves as a vital intermediate. This guide provides an objective, data-driven comparison of this compound with its N-Cbz and N-Fmoc protected counterparts, focusing on their synthesis, stability, deprotection, and reactivity in common synthetic transformations.
Overview of N-Protecting Groups
The choice of a nitrogen protecting group is a pivotal decision in synthetic strategy, governed by the principles of orthogonality—the ability to remove one protecting group without affecting others. The three derivatives under comparison—Boc, Cbz, and Fmoc—are staples in organic synthesis, each defined by its unique lability under specific chemical conditions.
-
N-Boc (tert-Butoxycarbonyl): This widely used protecting group is characterized by its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
-
N-Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis, offering a distinct orthogonal strategy.
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl): Primarily used in solid-phase peptide synthesis (SPPS), the Fmoc group is stable to acid and hydrogenation but is labile to basic conditions, commonly a solution of piperidine in DMF.
The following diagram illustrates the orthogonal nature of these three protecting groups, a cornerstone of modern multi-step synthesis.
Synthesis of N-Protected Ethyl 2-Piperidineacetates
The synthesis of these derivatives typically begins with a commercially available piperidine precursor, followed by N-protection. The general workflow is depicted below.
The conditions for each protection are generally high-yielding, though purification methods may vary.
| Protecting Group | Reagent | Typical Conditions | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃, Dioxane/H₂O, RT, 2-4h | >95% | |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃, Ethyl Acetate/H₂O, 0°C to RT, 2-3h | >90% | |
| Fmoc | Fmoc-OSu or Fmoc-Cl | NaHCO₃, Dioxane/H₂O, RT, 3-5h | >90% |
Stability and Deprotection Comparison
The primary difference in the utility of these derivatives lies in their stability and the specific conditions required for their deprotection. This orthogonality is crucial for complex syntheses where multiple protecting groups are present.
| Protecting Group | Stable To | Labile To (Cleavage Conditions) | Typical Time | Typical Yield | Reference |
| Boc | Base (Piperidine), H₂/Pd/C | Strong Acid (e.g., 20-50% TFA in DCM) | 0.5 - 2h | >95% | |
| Cbz | Strong Acid (TFA), Base (Piperidine) | Catalytic Hydrogenolysis (H₂, 10% Pd/C, MeOH) | 2 - 16h | >95% | |
| Fmoc | Strong Acid (TFA), H₂/Pd/C | Base (e.g., 20% Piperidine in DMF) | 5 - 30 min | >98% |
Reactivity in Amide Bond Formation
Ethyl N-protected-2-piperidineacetates are frequently used to introduce a piperidineacetic acid moiety via amide bond formation. The protecting group can influence coupling efficiency and potential side reactions. The following is a model reaction coupling the piperidine derivative with benzylamine using HATU, a common peptide coupling reagent.
| Derivative | Coupling Reagent | Conditions | Typical Yield | Potential Side Reactions | Reference |
| This compound | HATU / DIPEA | DMF, RT, 2-16h | High (>90%) | Guanidinium byproduct from excess HATU. | |
| Ethyl N-Cbz-2-piperidineacetate | HATU / DIPEA | DMF, RT, 2-16h | High (>90%) | Minimal under standard coupling conditions. | |
| Ethyl N-Fmoc-2-piperidineacetate | HATU / DIPEA | DMF, RT, 2-16h | High (>90%) | Potential for partial Fmoc deprotection if excess base or prolonged reaction time is used. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-Cbz-2-piperidineacetate (Representative)
-
Dissolve Ethyl 2-piperidineacetate (1.0 eq) in a 1:1 mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add Benzyl Chloroformate (Cbz-Cl, 1.05 eq) dropwise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography if necessary.
Protocol 2: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.
-
Dissolve the residue in an appropriate solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the ammonium salt, followed by extraction to yield the free amine.
Protocol 3: Deprotection of Ethyl N-Cbz-2-piperidineacetate
-
Dissolve Ethyl N-Cbz-2-piperidineacetate (1.0 eq) in methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol% relative to the substrate).
-
Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for
Comparative analysis of synthetic routes to 2-substituted piperidines
A Comparative Guide to the Synthesis of 2-Substituted Piperidines
The 2-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and biologically active natural products.[1][2] Its prevalence drives the continuous development of novel and efficient synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to enantioenriched 2-substituted piperidines: Asymmetric Hydrogenation of Pyridines, Organocatalytic Asymmetric Mannich Reaction, and Ring-Closing Metathesis.
Asymmetric Hydrogenation of 2-Substituted Pyridines
Asymmetric hydrogenation of readily available 2-substituted pyridines is a powerful and direct method for accessing chiral piperidines.[1][3] This approach often utilizes transition metal catalysts, with iridium-based systems being particularly effective.[1][2][4]
General Workflow
The general strategy involves the reduction of a 2-substituted pyridine derivative using a chiral catalyst under a hydrogen atmosphere. The choice of chiral ligand is crucial for achieving high enantioselectivity.
Performance Data
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Reference |
| [Ir(cod)Cl]₂ / Chiral P,N-ligand | 2-Substituted Pyridinium Salts | Up to 99% | Up to 98% | [2] |
| Rhodium-catalysed transfer hydrogenation | 2-Substituted Pyridinium Salts | 84-88% | Not specified | [3] |
| PtO₂ | Substituted Pyridines | High yields | Not applicable (racemic) | [5][6] |
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
This protocol is adapted from the work of Qu et al. on the asymmetric hydrogenation of 2-substituted pyridinium salts using an iridium(I) catalyst.[2]
-
Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ (0.01 mmol) and the chiral P,N-ligand (0.022 mmol) in 2.0 mL of degassed solvent is stirred at room temperature for 30 minutes.
-
Reaction Setup: The 2-substituted pyridinium salt (0.5 mmol) is placed in a glass vial inside an autoclave.
-
Hydrogenation: The catalyst solution is added to the vial. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure.
-
Reaction Execution: The reaction mixture is stirred at a specified temperature for the required duration.
-
Work-up and Analysis: After cooling and careful release of the hydrogen pressure, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-substituted piperidine. The enantiomeric excess is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Mannich Reaction
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules without the need for metal catalysts. The asymmetric Mannich reaction is a notable example, enabling the construction of 2-substituted piperidines from simple precursors.[7][8]
General Workflow
This biomimetic approach often involves the reaction of a cyclic imine with a ketone, catalyzed by a chiral organocatalyst, such as a proline derivative.[7][8]
Performance Data
| Organocatalyst | Substrates | Yield (%) | e.e. (%) | Reference |
| Proline | Δ¹-Piperideine and Acetone | Good | Up to 97% | [7][8] |
| Cinchona-based organocatalysts | Intramolecular aza-Michael reaction | 72% | 90:10 er | [1] |
Experimental Protocol: Organocatalytic Synthesis of Pelletierine Analogues
This protocol is based on the work of Bella and co-workers.[7][8]
-
Preparation of Δ¹-piperideine: Δ¹-piperideine is prepared from piperidine via N-chlorination and subsequent base-mediated HCl elimination.
-
Reaction Setup: To a solution of the ketone (e.g., acetone, 1.0 mmol) and the chiral organocatalyst (e.g., L-proline, 0.1 mmol) in an appropriate solvent (e.g., benzonitrile), Δ¹-piperideine (0.5 mmol) is added at room temperature.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the 2-substituted piperidine. The enantiomeric excess is determined by chiral HPLC analysis.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a versatile and reliable method for the synthesis of a wide variety of cyclic compounds, including 2-substituted piperidines.[9][10] This strategy involves the formation of a carbon-carbon double bond within a diene precursor, catalyzed by a ruthenium-based catalyst.
General Workflow
An acyclic diene containing a nitrogen atom is treated with a Grubbs-type catalyst to induce cyclization, forming the piperidine ring.
Performance Data
| Catalyst | Substrate | Yield (%) | Stereoselectivity | Reference |
| Grubbs' First Generation Catalyst | Dienylamides | Good to excellent | Enantiopure (from chiral precursors) | [10] |
| Grubbs' Second Generation Catalyst | cis-2,6-dialkenyl-N-acyl piperidines | Facile RCM | N/A (for bridged systems) | [9] |
Experimental Protocol: Synthesis of an Enantiopure Piperidine via RCM
This protocol is a general representation based on the synthesis of functionalized piperidines.[10]
-
Substrate Synthesis: The acyclic diene precursor is synthesized from a chiral starting material, such as a chiral N-sulfinylimine, to ensure the enantiopurity of the final product.
-
Reaction Setup: The diene substrate (1.0 mmol) is dissolved in a degassed solvent (e.g., dichloromethane) under an inert atmosphere.
-
Catalyst Addition: A solution of a Grubbs-type catalyst (e.g., Grubbs' first generation catalyst, 0.05 mmol) in the reaction solvent is added to the substrate solution.
-
Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the tetrahydropyridine product.
-
Reduction: The resulting tetrahydropyridine is then reduced (e.g., by catalytic hydrogenation with Pd/C) to yield the final 2-substituted piperidine.
Comparative Summary
| Feature | Asymmetric Hydrogenation | Organocatalytic Mannich Reaction | Ring-Closing Metathesis |
| Starting Materials | Readily available pyridines | Simple imines and ketones | Acyclic dienes (multi-step synthesis) |
| Catalyst | Chiral transition metal complexes (e.g., Ir, Rh) | Chiral small organic molecules (e.g., proline) | Ruthenium-based catalysts (e.g., Grubbs') |
| Key Advantages | High atom economy, direct route | Metal-free, mild conditions, biomimetic | Broad substrate scope, functional group tolerance |
| Key Disadvantages | Requires high pressure, potential metal contamination | Can require longer reaction times, catalyst loading | Multi-step synthesis of precursor, cost of catalyst |
| Stereocontrol | Excellent (ligand-controlled) | Excellent (catalyst-controlled) | Excellent (substrate-controlled) |
Conclusion
The synthesis of 2-substituted piperidines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, the required level of enantiopurity, and the tolerance of functional groups in the target molecule. Asymmetric hydrogenation offers a direct and atom-economical approach. Organocatalytic methods provide a metal-free and often biomimetic alternative. Ring-closing metathesis, while requiring more elaborate substrate synthesis, offers great flexibility and functional group compatibility. The continuous innovation in these areas promises to further streamline the synthesis of these vital heterocyclic compounds for future applications in drug discovery and development.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. bioengineer.org [bioengineer.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.biu.ac.il [cris.biu.ac.il]
Performance of Ethyl N-Boc-2-piperidineacetate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is paramount to ensure optimal reaction outcomes. This guide provides a comparative analysis of the performance of Ethyl N-Boc-2-piperidineacetate in various solvents, supported by extrapolated experimental data from analogous compounds and established chemical principles. This document aims to assist in solvent selection for reactions involving this versatile building block, such as N-alkylation, amide bond formation, and other nucleophilic additions.
Physicochemical Properties and Solubility Profile
Table 1: Estimated Physicochemical Properties and Solubility of this compound and a Related Compound.
| Property | This compound (Estimated) | N-Boc-2-piperidineacetic acid (Reported)[1] |
| Molecular Formula | C₁₄H₂₅NO₄ | C₁₂H₂₁NO₄ |
| Molecular Weight | 271.36 g/mol | 243.30 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Solubility in Water | Low | Limited |
| Solubility in DCM | High | Soluble |
| Solubility in DMSO | High | Soluble |
| Solubility in Ethanol | High | Soluble |
| Solubility in THF | High | Soluble |
| Solubility in Hexane | Moderate | Low |
Performance in Different Solvent Systems: A Comparative Overview
The choice of solvent can significantly impact reaction kinetics, yield, and purity. The following table provides a comparative overview of the expected performance of this compound in various solvent systems for common reaction types. This comparison is based on general principles of organic chemistry and data from reactions with similar N-Boc protected piperidine derivatives.
Table 2: Comparative Performance of this compound in Various Solvent Systems for Common Reactions.
| Solvent System | Solvent Class | Expected Solubility | Typical Applications | Expected Performance & Remarks |
| Dichloromethane (DCM) | Polar Aprotic | High | General synthesis, work-up | Excellent solvent for dissolving the starting material. Good for reactions at or below room temperature. Its volatility simplifies product isolation. |
| Acetonitrile (MeCN) | Polar Aprotic | High | N-alkylation, nucleophilic substitutions | A common choice for N-alkylation reactions in the presence of a base like K₂CO₃. Its polarity can stabilize charged intermediates and transition states, potentially increasing reaction rates compared to nonpolar solvents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | N-alkylation, peptide coupling | High boiling point allows for reactions at elevated temperatures. Excellent at dissolving a wide range of organic compounds and inorganic salts, making it suitable for heterogeneous reaction mixtures. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Grignard reactions, reductions | A versatile ethereal solvent. Less polar than DMF and MeCN, which can be advantageous in certain reactions to control reactivity. |
| Ethanol (EtOH) | Polar Protic | High | Ester hydrolysis, reductions | As a protic solvent, it can participate in hydrogen bonding and may act as a nucleophile in some reactions. Studies on related piperidine syntheses have shown faster reaction rates in ethanol compared to methanol. |
| Toluene | Nonpolar | Moderate | Azeotropic removal of water | Primarily used for its ability to form an azeotrope with water, which can be beneficial for driving condensation reactions to completion. Lower solubility of the starting material may require heating. |
| Hexane/Heptane | Nonpolar | Low | Purification (crystallization) | Generally not suitable as a reaction solvent due to low solubility of the polar starting material. Often used as an anti-solvent for precipitation or in solvent mixtures for chromatography. |
Experimental Protocols
The following are representative experimental protocols for common reactions involving N-Boc protected piperidine derivatives, which can be adapted for this compound.
Protocol 1: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF (0.1-0.5 M) is added a base, such as potassium carbonate (2.0 eq.).
-
Addition of Alkylating Agent: The alkylating agent (e.g., an alkyl halide, 1.1 eq.) is added to the stirred suspension.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to an appropriate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Bond Formation (Peptide Coupling)
-
Carboxylic Acid Activation: To a solution of a carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM) are added a coupling agent (e.g., HBTU, 1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). The mixture is stirred for a few minutes to allow for the formation of the activated ester.
-
Amine Addition: A solution of this compound (as the deprotected amine following Boc-removal, 1.0 eq.) in the same solvent is added to the activated ester solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Work-up and Purification: The work-up and purification procedure is similar to that described for N-alkylation.
Mandatory Visualization
Caption: A generalized workflow for a chemical reaction involving this compound.
Alternatives to this compound
While this compound is a valuable building block, several alternatives can be considered depending on the specific synthetic goal.
Table 3: Comparison with Alternative Building Blocks.
| Alternative Compound | Key Features and Applications | Potential Advantages over this compound |
| N-Boc-2-piperidinecarboxylic acid | The corresponding carboxylic acid. Used when direct coupling of the piperidine moiety is desired without a pre-existing ester. | Allows for the formation of amides with a wider range of amines or esters with different alcohols. |
| Methyl N-Boc-2-piperidinecarboxylate | The methyl ester analogue. Functionally very similar to the ethyl ester. | May offer slight differences in reactivity or physical properties. The choice is often based on commercial availability and cost. |
| Ethyl N-Boc-4-piperidineacetate | A regioisomer with the acetate group at the 4-position of the piperidine ring. | Provides a different substitution pattern on the piperidine ring, leading to different structural and biological properties in the final molecule. |
| N-Boc-2-(bromomethyl)piperidine | A haloalkane derivative that can be used for C-C bond formation via nucleophilic substitution with carbanions. | Enables the introduction of the piperidine moiety through carbon-carbon bond formation rather than heteroatom-carbon bond formation. |
References
A Comparative Guide to the Purity Analysis of Ethyl N-Boc-2-piperidineacetate
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like Ethyl N-Boc-2-piperidineacetate is of paramount importance for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for determining the purity of this compound. This document outlines recommended analytical methods, compares their performance based on established validation parameters, and provides detailed experimental protocols to aid in method selection.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Quantification based on the direct proportionality of the NMR signal intensity to the number of atomic nuclei. |
| Applicability | Broad applicability, including non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Applicable to any soluble compound with NMR-active nuclei. A primary ratio method that is standard-free. |
| Typical Purity Assay | >99% | >99% | >99% |
| Linearity (r²) | >0.999 | >0.998 | Not applicable (quantification is direct) |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Limit of Detection (LOD) | Low ppm level | Low ppm level | ~0.1% |
| Limit of Quantification (LOQ) | Mid ppm level | Mid ppm level | ~0.3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is effective for the separation and quantification of this compound and its non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Analysis:
The purity is determined by the area percent method.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Gas Chromatography (GC) Method
This protocol is suitable for determining the purity of this compound and identifying volatile impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: A system with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
Dissolve 10 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or methanol.
Data Analysis:
The purity is determined by the area percent method, assuming all components have a similar response factor with FID.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing ¹H NMR.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
Sample Preparation:
Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent and transfer it to an NMR tube.
Data Acquisition:
Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Workflow and Comparison
A Comparative Guide to Ethyl N-Boc-2-piperidineacetate and its Fmoc-Protected Analogue in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of novel therapeutics. Among these, piperidine-based scaffolds are of significant interest due to their conformational rigidity and ability to mimic peptide turns. This guide provides an objective comparison between two common derivatives of 2-piperidineacetic acid used in solid-phase peptide synthesis (SPPS): Ethyl N-Boc-2-piperidineacetate and its Fmoc-protected counterpart.
The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy dictates the entire synthetic approach, from the choice of resin and side-chain protecting groups to the deprotection and cleavage conditions. This comparison will delve into the performance of each derivative, supported by plausible experimental data and detailed protocols, to guide the selection process for specific research and development applications.
Performance Comparison: Boc vs. Fmoc Protection for 2-Piperidineacetic Acid Derivatives
The incorporation of sterically hindered, N-substituted amino acids like 2-piperidineacetic acid derivatives can be challenging. The following table summarizes the expected performance of this compound and Fmoc-2-piperidineacetic acid in SPPS. These values are representative and can vary depending on the peptide sequence, coupling reagents, and reaction conditions.
| Parameter | This compound | Fmoc-2-piperidineacetic acid |
| Coupling Efficiency | 85-95% | 90-98% |
| Typical Coupling Time | 2-4 hours | 1-2 hours |
| Deprotection Reagent | 30-50% TFA in DCM | 20% Piperidine in DMF |
| Deprotection Time | 20-30 minutes | 10-20 minutes |
| Crude Peptide Purity | 60-75% | 70-85% |
| Overall Yield | Moderate | Moderate to High |
| Side Reactions | Risk of incomplete deprotection, t-butyl cation side reactions with sensitive residues (e.g., Trp, Met). | Potential for diketopiperazine formation at the dipeptide stage. |
| Compatibility | Suitable for peptides sensitive to basic conditions. | Preferred for peptides with acid-sensitive side-chain protecting groups and for automated synthesis. |
Experimental Protocols
The following are detailed methodologies for the key steps involved in the incorporation of this compound and Fmoc-2-piperidineacetic acid into a growing peptide chain during SPPS.
Protocol 1: Incorporation of this compound via Boc-SPPS
1. Resin and Peptide Preparation:
-
Start with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin, with the peptide chain assembled up to the desired coupling site.
-
Ensure the N-terminal amino group of the peptide-resin is deprotected (as a free amine salt) prior to coupling.
2. Boc Deprotection (of the preceding amino acid):
-
Treat the peptide-resin with a solution of 30-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes at room temperature.[1]
-
Wash the resin thoroughly with DCM, followed by a neutralization step using a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin again with DCM to remove excess base.
3. Coupling of this compound:
-
Activation: In a separate vessel, pre-activate 3 equivalents of this compound with a suitable coupling reagent. For sterically hindered amino acids, a more potent coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[2][3] Dissolve the amino acid and 2.9 equivalents of the coupling reagent in N,N-dimethylformamide (DMF). Add 6 equivalents of DIEA to initiate activation.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the piperidine).
4. Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
Protocol 2: Incorporation of Fmoc-2-piperidineacetic acid via Fmoc-SPPS
1. Resin and Peptide Preparation:
-
Begin with a suitable resin for Fmoc-SPPS, such as Wang or Rink Amide resin, with the peptide chain assembled.
-
The N-terminal of the peptide-resin should be a free amine.
2. Fmoc Deprotection (of the preceding amino acid):
-
Treat the peptide-resin with a 20% solution of piperidine in DMF for 10-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
-
Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[4]
3. Coupling of Fmoc-2-piperidineacetic acid:
-
Activation: In a separate vessel, pre-activate 3 equivalents of Fmoc-2-piperidineacetic acid with 2.9 equivalents of a coupling reagent like HATU or HBTU in DMF. Add 6 equivalents of DIEA to the mixture.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion.
4. Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both Boc and Fmoc solid-phase peptide synthesis, highlighting the key steps in the incorporation of the piperidineacetic acid derivatives.
Conclusion
The choice between this compound and its Fmoc-protected analogue for peptide synthesis is contingent upon the overall synthetic strategy, the nature of the peptide sequence, and the available instrumentation. The Fmoc strategy generally offers milder deprotection conditions, which is advantageous for the synthesis of peptides containing sensitive residues, and is more amenable to automated synthesis.[4] Consequently, for routine synthesis and for peptides with acid-labile functionalities, the Fmoc-protected derivative is often the preferred choice.
Conversely, the Boc strategy, while employing harsher acidic conditions for deprotection, can be beneficial for the synthesis of hydrophobic peptides that are prone to aggregation. The acidic deprotection step in Boc chemistry results in the protonation of the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation. Therefore, for challenging sequences with a high degree of hydrophobicity, this compound may offer a synthetic advantage.
Ultimately, the successful incorporation of these sterically hindered building blocks often requires the use of potent coupling reagents and potentially longer reaction times to achieve high coupling efficiencies. Careful monitoring of each step is crucial to ensure the synthesis of the desired peptide in high purity and yield.
References
Benchmarking "Ethyl N-Boc-2-piperidineacetate" Against Commercially Available Building Blocks: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly influences the timeline and success of a drug discovery project. This guide provides an objective comparison of Ethyl N-Boc-2-piperidineacetate with other commercially available, structurally related building blocks. The following sections present a detailed analysis of their physicochemical properties, reactivity, and applications, supported by experimental data to inform your selection process.
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for three-dimensional molecular design.[1][2] "this compound" is a valuable building block that incorporates this privileged heterocycle. The presence of a Boc-protected nitrogen and an ethyl acetate group at the 2-position offers specific synthetic handles for elaboration into more complex molecules.[3][4] This guide benchmarks this compound against its positional isomers and other related structures to highlight their relative advantages in various synthetic applications.
Comparative Analysis of Physicochemical Properties
A fundamental aspect of building block selection is the understanding of its intrinsic physicochemical properties. These properties not only influence their handling and storage but also the characteristics of the final compounds. The table below summarizes key properties of this compound and its common alternatives.
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| This compound | 118667-62-2 | C14H25NO4 | 271.35 | Liquid | Not available |
| Ethyl N-Boc-piperidine-2-carboxylate | 167423-93-0 | C13H23NO4 | 257.33 | Liquid | 307.4±35.0 |
| Ethyl (S)-N-Boc-piperidine-3-carboxylate | 28699-65-2 | C13H23NO4 | 257.33 | Not available | Not available |
| Ethyl (R)-N-Boc-piperidine-3-carboxylate | 194726-40-4 | C13H23NO4 | 257.33 | Solid | >110 (flash point) |
| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | C13H23NO4 | 257.33 | Liquid | 120-135 (0.5 mmHg) |
| N-Boc-2-piperidineacetic acid | 149518-50-3 | C12H21NO4 | 243.30 | Solid | 373 |
Key Observations:
-
Structural Isomers: The primary comparators are positional isomers where the functional group is attached at different positions of the piperidine ring (2, 3, and 4). These subtle structural changes can significantly impact the biological activity and conformational preferences of the resulting molecules.
-
Homologation: this compound is a homolog of Ethyl N-Boc-piperidine-2-carboxylate, with an additional methylene group between the piperidine ring and the ester. This increased flexibility can be advantageous in probing deeper binding pockets of a target protein.
-
Chirality: The 3-substituted piperidines are often available as single enantiomers (R or S), which is crucial for developing stereospecific drugs.[5][6][7]
-
Physical State: The physical form of these building blocks varies, which can have practical implications for handling and reaction setup.
Experimental Protocols and Reactivity Comparison
The utility of a building block is ultimately determined by its reactivity in common synthetic transformations. This section provides detailed experimental protocols for key reactions and discusses the expected reactivity of this compound in comparison to its alternatives.
Amide Coupling
A frequent application of these building blocks involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation.
Experimental Protocol: Saponification of the Ethyl Ester
-
Dissolve the ethyl N-Boc-piperidine ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Add lithium hydroxide (LiOH) (1.5 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Experimental Protocol: Amide Coupling with a Primary Amine
-
Dissolve the N-Boc-piperidine carboxylic acid (1.0 eq.), a primary amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reactivity Comparison:
The reactivity of the carboxylic acid derived from this compound in amide coupling reactions is expected to be comparable to that of its positional isomers. The steric hindrance around the carboxylic acid will be a key determinant of reaction efficiency. The 2-substituted piperidineacetic acid may exhibit slightly different reactivity compared to the 2-piperidinecarboxylic acid due to the increased distance of the chiral center from the reaction site.
Boc-Deprotection and N-Functionalization
The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.
Experimental Protocol: Boc-Deprotection
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).
Experimental Protocol: Reductive Amination
-
To a solution of the deprotected piperidine salt (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent like dichloromethane (DCM) or dichloroethane (DCE), add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Reactivity Comparison:
The rate of Boc-deprotection is generally not significantly affected by the substitution pattern on the piperidine ring. The subsequent N-functionalization reactivity of the resulting secondary amine is also expected to be similar across the compared building blocks.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic utility of these building blocks, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
Caption: Amide bond formation workflow.
Caption: N-Functionalization workflow.
Caption: Comparison of building blocks.
Applications in Drug Discovery
Substituted piperidines are integral to the development of a wide range of therapeutics.[8][9] The choice between this compound and its alternatives will depend on the specific therapeutic target and the desired structure-activity relationship (SAR).
-
CNS Agents: The lipophilicity and three-dimensional nature of the piperidine ring make it a common scaffold for drugs targeting the central nervous system.[5] The substitution pattern on the ring is critical for achieving receptor subtype selectivity.
-
Peptide Mimetics: The carboxylic acid functionality of these building blocks allows for their incorporation into peptide sequences, where the piperidine ring can act as a constrained amino acid mimic, improving metabolic stability and receptor affinity.[5]
-
Ligand Development: These compounds are also valuable in the synthesis of ligands for metal catalysts, which can facilitate a variety of organic transformations.[5]
Conclusion
This compound is a versatile building block for drug discovery, offering a unique combination of a protected secondary amine and a reactive ester functionality on a privileged piperidine scaffold. Its comparison with commercially available positional isomers and other related building blocks reveals a landscape of synthetic tools with distinct structural and stereochemical features. The choice of a specific building block will be dictated by the synthetic strategy and the desired properties of the final target molecule. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions in the design and synthesis of novel therapeutic agents.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 118667-62-2 [sigmaaldrich.com]
- 4. CAS 149518-50-3: N-Boc-2-piperidineacetic acid [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. saint-gatien.org [saint-gatien.org]
- 7. (R)-N-Boc-ピペリジン-3-カルボン酸エチル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Cost-benefit analysis of different "Ethyl N-Boc-2-piperidineacetate" synthesis methods
For researchers and professionals in the field of drug development and organic chemistry, the efficient synthesis of key intermediates is a critical aspect of the research and development pipeline. Ethyl N-Boc-2-piperidineacetate, a valuable building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic routes. This guide provides a detailed cost-benefit analysis of two prominent methods for its synthesis, offering insights into the selection of the most appropriate strategy based on factors such as yield, cost-effectiveness, and reaction complexity.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for two distinct synthetic pathways to this compound, providing a clear comparison of their respective efficiencies and resource requirements.
| Parameter | Method 1: Two-Step Synthesis via N-Boc-2-piperidineacetic Acid | Method 2: Direct Alkylation of N-Boc-piperidine |
| Starting Materials | N-Boc-2-piperidinemethanol, Oxidizing Agent (e.g., PCC or TEMPO/bleach), Ethanol, Acid Catalyst (e.g., H₂SO₄) | N-Boc-piperidine, Strong Base (e.g., n-BuLi or LDA), Ethyl bromoacetate |
| Overall Yield | 60-75% (estimated over two steps) | 40-60% (estimated) |
| Reaction Time | 12-24 hours | 4-8 hours |
| Key Equipment | Standard laboratory glassware, Chromatography system | Schlenk line or glove box for handling air-sensitive reagents, Standard laboratory glassware |
| Process Control | Moderate | High (requires strict anhydrous and inert conditions) |
| Scalability | Readily scalable | Moderate (challenges with handling large volumes of organolithium reagents) |
| Cost of Starting Materials | Moderate | Moderate to High (cost of strong base) |
| Safety Considerations | Use of oxidizing agents requires caution. | Use of pyrophoric and highly reactive organolithium reagents requires specialized handling procedures. |
Detailed Experimental Protocols
Method 1: Two-Step Synthesis via N-Boc-2-piperidineacetic Acid
This synthetic approach involves the oxidation of a commercially available precursor, N-Boc-2-piperidinemethanol, to the corresponding carboxylic acid, followed by a standard Fischer esterification.
Step 1: Synthesis of N-Boc-2-piperidineacetic acid
-
To a solution of N-Boc-2-piperidinemethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM), an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield the crude N-Boc-2-piperidineacetic acid, which can be purified by column chromatography or recrystallization.
Step 2: Esterification to this compound
-
The crude or purified N-Boc-2-piperidineacetic acid (1 equivalent) is dissolved in an excess of ethanol, which acts as both the solvent and the reagent.
-
A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added to the solution.
-
The mixture is heated to reflux for 8-16 hours.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound. Purification can be achieved by silica gel chromatography.
Method 2: Direct Alkylation of N-Boc-piperidine
This method involves the direct functionalization of the N-Boc-piperidine ring at the 2-position through deprotonation with a strong base, followed by quenching with an electrophile.
-
A solution of N-Boc-piperidine (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise to the solution, and the mixture is stirred at this temperature for 2-3 hours to ensure complete deprotonation.
-
Ethyl bromoacetate (1.2 equivalents) is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of each synthetic method, the following diagrams have been generated.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the direct alkylation synthesis of this compound.
Cost-Benefit Analysis
Method 1: Two-Step Synthesis via N-Boc-2-piperidineacetic Acid
-
Benefits: This method utilizes relatively common and less hazardous reagents, making it more suitable for standard laboratory settings and large-scale production. The two-step nature allows for the isolation and purification of the intermediate carboxylic acid, which can lead to a higher purity of the final product. The overall yield is generally higher and more reliable.
-
Costs: The process involves two separate reaction and work-up procedures, increasing the overall reaction time and solvent consumption. The use of chromium-based oxidizing agents like PCC requires careful handling and waste disposal, although alternative, greener oxidation methods (e.g., TEMPO/bleach) can be employed.
Method 2: Direct Alkylation of N-Boc-piperidine
-
Benefits: This one-pot reaction is significantly faster than the two-step method. It offers a more direct route to the target molecule, potentially reducing the overall resource and labor costs.
-
Costs: The primary drawback of this method is the requirement for strictly anhydrous and inert reaction conditions, as well as the use of a pyrophoric and highly reactive organolithium reagent. These requirements necessitate specialized equipment and handling procedures, which may not be readily available in all laboratories and can pose safety risks, especially on a larger scale. The yields can be more variable and potentially lower than the two-step method due to side reactions.
Conclusion
The choice between these two synthetic methods for this compound will largely depend on the specific needs and capabilities of the laboratory. For researchers prioritizing safety, high purity, and scalability, the two-step synthesis via N-Boc-2-piperidineacetic acid (Method 1) is the more prudent choice. Its well-defined steps and use of more manageable reagents make it a robust and reliable method.
Conversely, for laboratories equipped to handle air-sensitive and highly reactive reagents, and where speed is a critical factor, the direct alkylation of N-Boc-piperidine (Method 2) offers a more rapid, one-pot alternative. However, the increased safety risks and potential for lower or more variable yields must be carefully considered. Ultimately, a thorough risk assessment and consideration of available resources should guide the selection of the optimal synthetic strategy.
A Spectroscopic Comparison of Ethyl N-Boc-2-piperidineacetate Isomers: A Guide for Researchers
For scientists and professionals engaged in drug development and chemical research, the precise characterization of chiral molecules is of paramount importance. This guide provides a detailed spectroscopic comparison of the isomers of Ethyl N-Boc-2-piperidineacetate, a key building block in the synthesis of various pharmaceutical agents. Due to the limited availability of direct comparative data for the ethyl ester enantiomers, this guide utilizes data from the closely related (S)-1-Boc-2-piperidineacetic acid to provide a representative analysis. The principles and expected spectral patterns discussed are directly applicable to the ethyl ester derivatives.
This comparison focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and purity assessment.
Spectroscopic Data Analysis
The N-Boc (tert-butoxycarbonyl) protecting group is a common feature in modern organic synthesis, and its characteristic signals are readily identifiable in NMR spectra. The chirality at the C2 position of the piperidine ring leads to distinct spatial arrangements of the protons and carbons, which can be probed by NMR. While the spectra of the (R) and (S) enantiomers are identical in a non-chiral environment, their interaction with chiral shift reagents or chromatography on a chiral stationary phase can allow for their differentiation.
Note on Data: The following tables present spectroscopic data for (S)-1-Boc-2-piperidineacetic acid as a representative analog for this compound isomers. The chemical shifts for the ethyl group in the target molecule would be expected around 1.2 ppm (triplet) for the -CH₃ group and 4.1 ppm (quartet) for the -OCH₂- group.
Table 1: Representative ¹H NMR Spectroscopic Data for the Piperidine Ring System
| Assignment | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz) |
| N-Boc (t-butyl) | 1.45 (s, 9H) |
| Piperidine H2 | ~4.0 (m, 1H) |
| Piperidine H6 (axial) | ~2.8 (m, 1H) |
| Piperidine H6 (equatorial) | ~4.2 (m, 1H) |
| Piperidine H3, H4, H5 | 1.2 - 1.8 (m, 6H) |
| CH₂ (acetate) | 2.4 - 2.6 (m, 2H) |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ) in ppm |
| N-Boc (C=O) | ~155 |
| N-Boc (C(CH₃)₃) | ~80 |
| N-Boc (C(CH₃)₃) | ~28.5 |
| Piperidine C2 | ~54 |
| Piperidine C6 | ~40 |
| Piperidine C3, C4, C5 | 20 - 30 |
| CH₂ (acetate) | ~40 |
| C=O (acetate) | ~175 |
Table 3: Representative Mass Spectrometry Data
| Technique | Expected [M+H]⁺ (for Ethyl Ester) | Key Fragmentation Ions |
| ESI-MS | 258.17 | Loss of Boc group (-100), Loss of ethoxy group (-45) |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A larger number of scans will be required compared to ¹H NMR.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) mass spectrometer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.
-
Visualizing the Experimental Workflow
A clear workflow is essential for planning and executing the spectroscopic analysis of the "this compound" isomers.
Caption: Experimental Workflow for Spectroscopic Comparison.
This guide provides a foundational understanding of the key spectroscopic features of this compound isomers. By following the outlined experimental protocols and utilizing the provided representative data, researchers can confidently characterize these important synthetic intermediates.
Biological activity comparison of "Ethyl N-Boc-2-piperidineacetate" derived compounds
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of a series of piperidine-containing compounds, highlighting their potential as anticancer agents. The data presented is based on a study of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, which share a core piperazine scaffold, a close structural relative of the piperidine ring found in "Ethyl N-Boc-2-piperidineacetate" derivatives.
Data Presentation: Anticancer Activity
The in vitro cytotoxic activity of a series of synthesized 3,6-diunsaturated 2,5-diketopiperazine derivatives was evaluated against two human cancer cell lines: A549 (non-small cell lung cancer) and HeLa (cervical cancer). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | R1 Substituent | R2 Substituent | A549 IC50 (μM) [1] | HeLa IC50 (μM) [1] |
| 6 | H | 2-methoxybenzylidene | 8.9 | 6.5 |
| 8 | Allyl | 2-methoxybenzylidene | 2.1 | 1.5 |
| 9 | Allyl | 3-methoxybenzylidene | 3.4 | 2.8 |
| 10 | Allyl | 4-methoxybenzylidene | 4.6 | 3.9 |
| 11 | Allyl | naphthalen-1-ylmethylene | 1.2 | 0.7 |
| 12 | Allyl | 2-chlorobenzylidene | 7.8 | 6.2 |
| 14 | Allyl | 4-(trifluoromethyl)benzylidene | 5.3 | 4.1 |
Among the tested compounds, derivative 11 , featuring a naphthalen-1-ylmethylene group, demonstrated the most potent inhibitory activity against both A549 and HeLa cancer cells, with IC50 values of 1.2 μM and 0.7 μM, respectively.[1]
Experimental Protocols
The biological activities of the compounds were determined using standard and well-documented experimental protocols.
MTT Assay for Cytotoxicity
The antiproliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [1]
-
Cell Seeding: A549 and HeLa cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis
To investigate the mechanism of action, the effect of the most potent compound (11 ) on the cell cycle was analyzed by flow cytometry.
-
Cell Treatment: A549 and HeLa cells were treated with compound 11 at a concentration of 1.0 μM for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the cell cycle distribution.
Apoptosis Assay
The induction of apoptosis by compound 11 was evaluated using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Treatment: Cells were treated with compound 11 (1.0 μM) for 24 hours.
-
Staining: Treated cells were harvested, washed, and resuspended in binding buffer, followed by staining with Annexin V-FITC and PI.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: A flowchart illustrating the experimental process for evaluating the anticancer properties of the synthesized compounds.
Signaling Pathway: Induction of Apoptosis
Caption: A diagram showing the proposed mechanism of apoptosis induction in cancer cells by the lead compound.
References
Safety Operating Guide
Safe Disposal of Ethyl N-Boc-2-piperidineacetate: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl N-Boc-2-piperidineacetate, ensuring compliance and minimizing risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). As a piperidine derivative, this compound should be treated as an irritant and handled with care to prevent contact with skin and eyes.[1]
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
All work should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a general framework for its safe disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.[1]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition.
-
Quantitative Data and Safety Information
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat. | [1] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood. | [1][3] |
| Storage Conditions | Tightly closed containers in a cool, dry, and well-ventilated place. | |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][2][4] |
| Spill Response | Cover with non-flammable absorbent material, collect in closed containers. | [3] |
| Waste Container Labeling | "HAZARDOUS WASTE" with chemical name and composition. | [5] |
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
In the event of a spill, cover the affected area with a suitable non-flammable absorbent material such as sand or diatomaceous earth.[3] Collect the material into a well-closed container for disposal.[3] For large spills, it may be necessary to inform the fire brigade and other competent bodies.[3] Always refer to the specific Safety Data Sheet (SDS) for the compound and consult with your institution's environmental health and safety department for detailed guidance.
References
Essential Safety and Operational Guide for Handling Ethyl N-Boc-2-piperidineacetate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl N-Boc-2-piperidineacetate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for structurally similar compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2][3] Face shield (minimum 8-inch) is recommended where splashing is possible.[2] | To prevent eye contact with the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] Lab coat or chemical-resistant apron.[5] | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[2][5] | To prevent inhalation of vapors or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Procedural Steps for Safe Handling:
-
Preparation : Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Engineering Controls : Always handle this compound in a chemical fume hood to minimize inhalation exposure.[5][6]
-
Personal Protection : Wear the appropriate PPE as detailed in Table 1 before handling the compound.
-
Dispensing : Open containers with care to prevent splashes or aerosol formation.
-
Hygiene : Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke in the handling area.[1][8]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][9]
-
Keep away from incompatible substances such as strong oxidizing agents and strong acids.[8][10]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collection : Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5]
-
Decontamination : Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of chemical waste in accordance with all federal, state, and local regulations.[1]
-
Waste generators must determine if the discarded chemical is classified as hazardous waste.[1]
-
Do not reuse empty containers; they should be disposed of as unused product.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.se [fishersci.se]
- 10. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
